molecular formula C5H7N3O2 B1268207 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 4058-91-7

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1268207
CAS No.: 4058-91-7
M. Wt: 141.13 g/mol
InChI Key: NVRCXLPKLCKSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 4058-91-7) is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . This compound serves as a crucial synthetic intermediate and building block in medicinal and agricultural chemistry. Its primary research value lies in its role as a precursor for the synthesis of novel active molecules, particularly as a key scaffold in the development of succinate dehydrogenase (SDH) inhibitor fungicides . The 5-amino and carboxylic acid functional groups on the pyrazole core make it a versatile substrate for further chemical modifications, including the formation of amide derivatives . Researchers utilize this compound to create more complex structures, such as N'-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide, which demonstrates interesting hydrogen-bonding networks in its crystal structure . Its ethyl ester derivative (CAS 31037-02-2) is also a commonly used synthetic intermediate . The compound must be stored in a cool, dark place under an inert atmosphere . This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCXLPKLCKSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310440
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4058-91-7
Record name 4058-91-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂PubChem CID 313342[1]
Molecular Weight 141.13 g/mol PubChem CID 313342[1]
IUPAC Name 5-amino-1-methylpyrazole-4-carboxylic acidPubChem CID 313342[1]
CAS Number 4058-91-7PubChem CID 313342[1]

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis process described in patent CN105646357A.[2]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with ethoxy methylene ethyl cyanoacetate. Add toluene as a solvent and stir the mixture until the solid is completely dissolved. Prepare a 40% aqueous solution of methyl hydrazine in a dropping funnel.

  • Reaction: Cool the reactor to 20-25 °C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, maintaining the internal temperature between 22-30 °C.

  • Insulation: After the addition is complete, continue stirring the reaction mixture at 22-30 °C for 1-3 hours.

  • Reflux: Gradually heat the mixture to reflux temperature and maintain reflux for 2 hours.

  • Work-up: Cool the reaction mixture to 9-10 °C. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and dry the filter cake to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Synthesis_Step1 EMCA Ethoxy methylene ethyl cyanoacetate Intermediate Reaction Mixture EMCA->Intermediate Dissolve MeNHNH2 Methyl Hydrazine (40% aq.) MeNHNH2->Intermediate Add dropwise (22-30°C) Toluene Toluene Toluene->Intermediate Intermediate->Intermediate Intermediate->Intermediate Product_ester Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Intermediate->Product_ester Cool, Filter, Dry

Diagram 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of pyrazole esters, adapted from the hydrolysis of a similar compound.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 10 hours to ensure complete conversion of the ester to the carboxylic acid.

  • Work-up: After reflux, cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the mixture to a pH of 5-6 with a suitable acid (e.g., concentrated HCl). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and allow it to dry thoroughly.

Synthesis_Step2 Product_ester Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Reaction Reaction Mixture Product_ester->Reaction NaOH 10% NaOH (aq.) NaOH->Reaction Reaction->Reaction Acidification Acidification (pH 5-6) Reaction->Acidification Cool Final_Product 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Acidification->Final_Product Precipitate, Filter, Dry

Diagram 2: Hydrolysis to the Carboxylic Acid.

Characterization Data

The following tables summarize the expected characterization data for this compound based on data from analogous compounds and spectroscopic principles.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR * δ (ppm) ~12-13: Broad singlet, 1H (carboxylic acid proton, -COOH).* δ (ppm) ~7.5: Singlet, 1H (pyrazole C3-H).* δ (ppm) ~5.0-6.0: Broad singlet, 2H (amino group, -NH₂).* δ (ppm) ~3.7: Singlet, 3H (methyl group, -CH₃).
¹³C NMR * δ (ppm) ~165-175: Carbonyl carbon (-COOH).* δ (ppm) ~150-160: C5-NH₂.* δ (ppm) ~135-145: C3-H.* δ (ppm) ~90-100: C4-COOH.* δ (ppm) ~30-40: Methyl carbon (-CH₃).
FTIR (cm⁻¹) * ~3400-3200: N-H stretching of the amino group.* ~3300-2500: Broad O-H stretching of the carboxylic acid.* ~1700-1650: C=O stretching of the carboxylic acid.* ~1620-1580: N-H bending of the amino group.* ~1550-1450: C=C and C=N stretching of the pyrazole ring.
Mass Spec. * Expected [M+H]⁺: 142.0611
Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Analysis Spectral Interpretation & Structure Confirmation NMR->Analysis FTIR->Analysis MS->Analysis

Diagram 3: Characterization Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 4058-91-7) is a heterocyclic organic compound that serves as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrazole core is a well-established pharmacophore present in numerous approved drugs, highlighting its significance in interacting with biological targets. The presence of both an amino group and a carboxylic acid group provides versatile handles for synthetic modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and discusses its relevance as a molecular scaffold in modern drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical parameters of this compound are summarized below. While some experimental data is available, key properties such as aqueous solubility, pKa, and logP are not widely reported in public literature. For these, this guide provides detailed standard protocols for their experimental determination in Section 3.0.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 4058-91-7
Molecular Formula C₅H₇N₃O₂
Chemical Structure Chemical Structure of this compound
Synonyms 5-Amino-1-methylpyrazole-4-carboxylic acid, 5-azanyl-1-methyl-pyrazole-4-carboxylic acid

Table 2: Physicochemical Data for this compound

PropertyValueData Type
Molecular Weight 141.13 g/mol Calculated
Melting Point 155-156 °CExperimental
Boiling Point 371.3 ± 27.0 °C at 760 mmHgPredicted
Density 1.6 ± 0.1 g/cm³Predicted
Aqueous Solubility Data Not Available-
pKa Data Not Available-
logP Data Not Available-

Standard Experimental Protocols for Physicochemical Characterization

To address the gaps in available data, this section outlines detailed, standard experimental methodologies for determining the core physicochemical properties of this compound.

G General Workflow for Physicochemical Profiling cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis A Obtain Pure, Dry Compound B Melting Point (Capillary Method) A->B C Aqueous Solubility (e.g., Shake-Flask) A->C D pKa (Potentiometric Titration) A->D E logP / logD (Shake-Flask Method) A->E F Record & Analyze Results B->F C->F D->F E->F G Establish Physicochemical Profile F->G

Caption: General workflow for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

  • Sample Preparation: The compound must be thoroughly dried and finely ground into a powder. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.

  • Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be controlled to 1-2 °C per minute once the temperature is ~15 °C below the approximate melting point.

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a transparent liquid (complete melting). A narrow range (e.g., 0.5-2 °C) typically indicates high purity.

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and distribution. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent.

  • Preparation of Saturated Solution (Thermodynamic Solubility): An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered (using a filter that does not bind the compound, e.g., PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of the molecule at different pH values, which profoundly affects its solubility, permeability, and target binding.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.

  • Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This point corresponds to the inflection point of the first derivative of the titration curve.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

LogP is the standard measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4 for logD determination, which accounts for ionization) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or logD at a specific pH) is the base-10 logarithm of this ratio.

Biological Context and Drug Development Relevance

The this compound scaffold is a "privileged structure" in medicinal chemistry. Molecules containing this core have been shown to exhibit a wide range of biological activities, primarily by acting as inhibitors of various protein kinases and other enzymes.

Derivatives of this core structure are being actively investigated for therapeutic applications, including:

  • Oncology: As inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2]

  • Inflammatory Diseases: As inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.

The physicochemical properties of this core scaffold are critical to its utility. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the binding site of a target protein. The amino group provides another point for interaction or further chemical modification to modulate properties like solubility, cell permeability, and selectivity.

G cluster_hits Identified Bioactive Molecules A 5-Amino-1-methyl-1H- pyrazole-4-carboxylic Acid (Core Scaffold) B Synthetic Modification (Amidation, Esterification, etc.) A->B Serves as starting material C Library of Derivatives B->C Generates D Biological Screening C->D Input for E Kinase Inhibitors (e.g., FGFR, IRAK4) D->E Identifies F Enzyme Inhibitors D->F Identifies G Other Bioactive Agents D->G Identifies H Lead Optimization E->H Leads to F->H Leads to G->H Leads to I Drug Candidate H->I Results in

Caption: Role of the pyrazole scaffold in drug discovery.

Safety Information

While a full toxicological profile is not available, aggregated GHS information suggests that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be followed when handling this compound.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery. This guide has consolidated its known physicochemical properties and provided detailed, standard protocols for determining key parameters that are currently unreported. Understanding these properties is essential for researchers aiming to leverage this valuable scaffold in the design and development of novel therapeutic agents. The established role of the aminopyrazole core in targeting medically relevant proteins underscores the importance of continued investigation into this and related compounds.

References

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics.

Core Compound Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4058-91-7[1][2]
Molecular Formula C₅H₇N₃O₂[1][2]
Molecular Weight 141.13 g/mol [1][2]
IUPAC Name 5-amino-1-methylpyrazole-4-carboxylic acid[2]

Synthesis Protocols

Experimental Protocol: Synthesis of this compound ethyl ester[3]

This protocol is adapted from a patented synthesis process for the ethyl ester derivative, a direct precursor to the carboxylic acid.

  • Reaction Setup: (Ethoxy-methylene) ethyl cyanoacetate is charged into a reactor, followed by the addition of toluene as a solvent. The mixture is stirred until the solid is fully dissolved. A 40% aqueous solution of methyl hydrazine is prepared in a separate dropping funnel.

  • Cyclization Reaction: The reactor is cooled using a chilled brine system to a temperature of 20-25°C. The methyl hydrazine solution is then added dropwise to the reactor, maintaining the internal temperature between 22-30°C.

  • Insulation and Reflux: Following the complete addition of methyl hydrazine, the reaction mixture is insulated and stirred for a period of 1-3 hours. Subsequently, steam is introduced to the reactor jacket to slowly raise the temperature to reflux. The mixture is maintained at reflux for 2 hours.

  • Product Isolation: After the reflux period, the reactor is cooled to 9-10°C. The resulting solid product is collected by filtration.

  • Drying: The collected filter cake (the pyrazole amine product) is dried to yield the final this compound ethyl ester.

Biological Activity and Therapeutic Potential

The this compound scaffold is a crucial component in a variety of biologically active molecules. Its derivatives have been extensively investigated as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the related 5-amino-1H-pyrazole-4-carboxamide have been designed as potent, covalent pan-FGFR inhibitors.[3] These compounds target both wild-type FGFRs and their gatekeeper mutants, which are often responsible for acquired drug resistance in cancer therapy. The aberrant activation of FGFR signaling is a critical driver in numerous cancers.[3]

A representative compound, 10h , demonstrated nanomolar efficacy against multiple FGFR isoforms and potent anti-proliferative activity in various cancer cell lines.[3]

Table 2: In Vitro Activity of FGFR Inhibitor 10h [3]

Target/Cell LineIC₅₀ (nM)
Biochemical Assays
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
Cell Proliferation Assays
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

The 5-amino-pyrazole core is also integral to the design of IRAK4 inhibitors.[1][4] IRAK4 is a critical serine-threonine kinase that functions as a signal transducer downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) superfamily.[1][4] As such, it represents a highly attractive target for the treatment of a range of inflammatory diseases.[1][4]

Signaling Pathways

The therapeutic potential of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.

FGFR Signaling Pathway Inhibition

FGFR inhibitors prevent the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. By covalently binding to the receptor, these inhibitors can overcome resistance mutations.

FGFR_Pathway Ligand FGF Ligand FGFR FGFR (Wild-Type & Gatekeeper Mutant) Ligand->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT Pathway FGFR->PI3K Inhibitor 5-Aminopyrazole Derivative (e.g., 10h) Inhibitor->FGFR Covalently Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF->Proliferation PI3K->Proliferation Apoptosis Apoptosis

Caption: Covalent inhibition of the FGFR signaling cascade by 5-aminopyrazole derivatives.

IRAK4 Signaling Pathway Inhibition

IRAK4 inhibitors block the signaling cascade initiated by IL-1 and TLR ligands, which is central to the innate immune response and inflammation.

IRAK4_Pathway Ligand IL-1 / TLR Ligands Receptor IL-1R / TLR Ligand->Receptor Activates MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPKs) IRAK4->Downstream Inhibitor 5-Aminopyrazole Derivative Inhibitor->IRAK4 Inhibits Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation

Caption: Inhibition of the IRAK4-mediated inflammatory signaling pathway.

Experimental Methodologies

The development of drugs based on the 5-aminopyrazole scaffold relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Protocol: Kinase Inhibition Assay (Example: FGFR)[4][6]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Materials: Recombinant human kinase (e.g., FGFR1), appropriate peptide substrate, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and test compound at each concentration. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km value). d. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction and quantify the amount of product formed (e.g., ADP) using the detection system. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation Assay (Example: NCI-H520 Cells)[4]
  • Objective: To measure the effect of a compound on the proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., NCI-H520), complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). d. Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolic activity and cell viability. e. Measure the luminescence or absorbance using a plate reader. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the data as described for the kinase assay.

References

An In-depth Technical Guide to the Early Discovery and Screening of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthetic tractability and ability to interact with a wide range of biological targets have established them as a cornerstone in the development of novel therapeutics.[3][4] This versatile class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and enzyme inhibitory properties.[4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a key pharmacophore, while the carboxylic acid moiety often acts as a crucial interaction point with biological targets, or as a handle for further chemical modification.[3] This guide provides a comprehensive overview of the early-stage discovery and screening methodologies for identifying and characterizing novel pyrazole carboxylic acid-based drug candidates.

Discovery and Screening Strategies

The identification of bioactive pyrazole carboxylic acids typically follows a systematic workflow, beginning with library synthesis and culminating in the identification of lead compounds with desirable pharmacological profiles.

Compound Library Synthesis

The generation of diverse pyrazole carboxylic acid libraries is a critical first step. One common synthetic approach involves the reaction of β-diketones with hydrazine hydrate or its derivatives.[6] Another versatile method is the 'one-pot' synthesis from arenes and carboxylic acids, which allows for the efficient generation of a wide array of substituted pyrazoles.[7] The strategic introduction of various substituents on the pyrazole core and the modification of the carboxylic acid group are key to exploring the chemical space and identifying structure-activity relationships (SAR).

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is an essential tool for rapidly evaluating large libraries of pyrazole carboxylic acids against specific biological targets.[8][9][10] The process involves the miniaturization and automation of assays to enable the testing of thousands of compounds in a short period.[8] A typical HTS workflow includes assay development and validation, a primary screen to identify initial "hits," and a secondary screen to confirm the activity and determine the potency of these hits.[11]

The general workflow for a high-throughput screening campaign is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening Campaign cluster_confirmation Hit Confirmation & Characterization Assay_Dev Assay Development & Miniaturization Validation Assay Validation (Z' > 0.5) Assay_Dev->Validation Optimization Pilot_Screen Pilot Screen (~2000 compounds) Validation->Pilot_Screen Ready for Screening Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Successful Pilot Hit_ID Hit Identification Primary_HTS->Hit_ID Data Analysis Hit_Confirmation Hit Confirmation & Re-testing Hit_ID->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Lead_Gen Lead Generation Dose_Response->Lead_Gen

A generalized workflow for a high-throughput screening campaign.

Key Screening Assays and Experimental Protocols

A variety of in vitro assays are employed to screen pyrazole carboxylic acids for their biological activity. The choice of assay depends on the therapeutic area and the specific molecular target of interest.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

These assays are fundamental in cancer research to determine the effect of compounds on cell proliferation and to assess their cytotoxic potential.[1][7][12][13][14]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole carboxylic acid compounds in culture medium. A common starting concentration is 100 µM with 2- to 10-fold dilutions.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Inhibition Assays

Many pyrazole carboxylic acids exert their therapeutic effects by inhibiting specific enzymes.[2][15][16][17][18][19][20][21][22][23][24]

This colorimetric assay is used to identify inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases.[2][15][16][17][18][22][23]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 160 µL of assay buffer, 20 µL of the enzyme solution, and 10 µL of the inhibitor solution (or vehicle) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode using a microplate reader at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Calculate the IC50 or Ki values by fitting the data to appropriate inhibition models.

This fluorescence-based assay is crucial for identifying inhibitors of the Dengue virus protease, a key target for antiviral drug development.[3][25][26][27][28]

Experimental Protocol: Dengue Virus NS2B-NS3 Protease FRET Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS.

    • Enzyme Solution: Dilute recombinant Dengue virus NS2B-NS3 protease in cold assay buffer to the desired concentration (e.g., 10 nM).

    • Substrate Solution: Prepare a working solution of a fluorogenic peptide substrate (e.g., Bz-nKRR-AMC) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add 1 µL of the inhibitor solutions or DMSO (control).

    • Add 50 µL of the enzyme solution to each well and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately measure the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 440 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

The following diagram illustrates the principle of the FRET-based protease inhibition assay.

FRET_Assay cluster_intact No Fluorescence cluster_cleaved Fluorescence Signal Fluorophore Fluorophore Peptide Peptide Sequence Fluorophore->Peptide Quencher Quencher Peptide->Quencher Protease NS2B-NS3 Protease cluster_cleaved cluster_cleaved Protease->cluster_cleaved Fluorophore_C Fluorophore Peptide_F1 Fragment 1 Fluorophore_C->Peptide_F1 Quencher_C Quencher Peptide_F2 Fragment 2 Peptide_F2->Quencher_C cluster_intact cluster_intact cluster_intact->Protease Cleavage

Principle of a FRET-based protease inhibition assay.

This assay is used to identify inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.[29][19][21][30]

Experimental Protocol: VEGFR2 Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: e.g., Tris-HCl, MgCl2, DTT.

    • Enzyme Solution: Recombinant human VEGFR2 kinase domain.

    • Substrate Solution: A specific synthetic peptide substrate for VEGFR2 and ATP.

    • Detection Reagent: e.g., ADP-Glo™, HTRF®, or ELISA-based antibody.

  • Assay Procedure:

    • In a microplate, add the kinase buffer, VEGFR2 enzyme, and serially diluted pyrazole carboxylic acid compounds.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add the detection reagent.

  • Signal Measurement and Data Analysis:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

The signaling pathway initiated by VEGFR2 activation is a common target for pyrazole carboxylic acid inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Migration, Survival ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR2 signaling pathway and the point of inhibition.
Antiviral Assays (e.g., Plaque Reduction Assay)

This assay is the gold standard for evaluating the ability of compounds to inhibit the replication of lytic viruses.[5][31][32][33][34]

Experimental Protocol: Plaque Reduction Assay

  • Cell and Virus Preparation:

    • Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the virus stock to determine the titer that produces 50-100 plaques per well.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the pyrazole carboxylic acid compounds in serum-free medium.

    • Pre-treat the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

    • Infect the cells with the virus at the predetermined multiplicity of infection (MOI) in the presence of the corresponding compound concentrations.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the respective compound concentrations.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 4% formaldehyde.

    • Remove the overlay and stain the cell monolayer with a solution such as 0.5% crystal violet.

    • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic data collection and analysis are crucial for understanding the relationship between the chemical structure of pyrazole carboxylic acids and their biological activity.

Quantitative Data Summary

The results from screening assays should be compiled into well-structured tables to facilitate comparison and SAR analysis.

Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Carbonic Anhydrase Isoforms

Compound IDR1 SubstituentR2 SubstituenthCA I Ki (nM)[15]hCA II Ki (nM)[15]
9 HH533.1 ± 187.8624.6 ± 168.2
10 4-FH411.2 ± 101.5511.9 ± 123.7
13 4-F4-SO2NH2321.4 ± 11.2412.5 ± 115.4
14 4-Br4-SO2NH2316.7 ± 9.6433.8 ± 109.1
Acetazolamide --278.8 ± 44.3293.4 ± 46.4

Table 2: Antiviral and Protease Inhibitory Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus

Compound IDC5 SubstituentN1 SubstituentDENV Protease IC50 (µM)[29]DENV-2 Antiviral EC50 (µM)[29]
8 PyridinePhenyl6.5>50
11 Thiophene2-methylphenyl1421
17 Pyridine2-methylphenylND9.7
30 2-aminopyrimidine2-methylphenyl2.24.1
53 2-aminopyrimidineCyclohexyl7.912
ND: Not Determined
Structure-Activity Relationship (SAR)

The data gathered from screening campaigns allows for the elucidation of SAR, which guides the optimization of lead compounds. For instance, in a series of pyrazole carboxylic acid inhibitors of carbonic anhydrase, the introduction of a sulfonamide group and specific halogen substitutions on the phenyl rings significantly influenced the inhibitory potency.[15] Similarly, for Dengue virus protease inhibitors, the nature of the substituents at the C5 and N1 positions of the pyrazole ring dramatically impacts both protease inhibition and antiviral activity.[29]

Conclusion and Future Perspectives

The early discovery and screening of pyrazole carboxylic acids is a dynamic and fruitful area of drug discovery. The combination of efficient library synthesis, robust high-throughput screening assays, and systematic SAR analysis has led to the identification of numerous promising drug candidates. Future efforts in this field will likely focus on the exploration of novel chemical space through innovative synthetic methodologies, the development of more sophisticated and physiologically relevant screening assays (e.g., 3D cell culture models), and the application of computational tools for in silico screening and lead optimization. The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

Spectroscopic Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a conceptual framework for its analysis and potential mode of action.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
COOH10.0 - 13.0Singlet (broad)
NH₂5.0 - 7.0Singlet (broad)
C3-H7.5 - 8.0Singlet
N-CH₃3.5 - 4.0Singlet

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C5 (C-NH₂)150 - 160
C3135 - 145
C4 (C-COOH)90 - 100
N-CH₃30 - 40
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below. Carboxylic acids typically exhibit a very broad O-H stretching band due to hydrogen bonding.[1][2][3]

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Amine)3300 - 3500Medium (two bands)
C-H (Methyl/Aromatic)2850 - 3100Medium to Weak
C=O (Carboxylic Acid)1680 - 1720Strong
C=N / C=C (Pyrazole Ring)1500 - 1650Medium
C-N1250 - 1350Medium
C-O1200 - 1300Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable.[4][5][6][7][8]

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₅H₇N₃O₂
Molecular Weight141.13 g/mol [9]
Predicted [M+H]⁺ (ESI/CI)m/z 142.06
Predicted [M-H]⁻ (ESI)m/z 140.05
Potential Major FragmentsLoss of H₂O, CO₂, NH₃

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.[2]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time may be necessary to observe the quaternary carbons, including the carbonyl carbon.

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation : Use a mass spectrometer equipped with an ESI or CI source.

  • Data Acquisition :

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a pyrazole-based inhibitor might be active.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet / ATR Sample->Pellet Solution Dilute Solution Preparation Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Kinase1 Kinase A Receptor->Kinase1 ATP -> ADP Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase1 Inhibition

References

Navigating the Physicochemical Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide detailing the critical physicochemical properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This whitepaper provides an in-depth overview of the solubility and stability of this heterocyclic compound, offering standardized experimental protocols for its assessment in a variety of solvent systems relevant to pharmaceutical development.

The guide addresses a significant knowledge gap, as publicly available quantitative data on the solubility and stability of this compound is limited. By outlining robust methodologies, this document serves as an essential resource for scientists working with this and similar molecules, ensuring reliable and reproducible experimental outcomes.

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement through the development pipeline, from early-stage screening to formulation and manufacturing. This guide provides a framework for systematically evaluating these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and developability. The following sections outline a protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.

A logical workflow for this experimental protocol is visualized below.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to various solvents B Seal vials A->B C Agitate in shaker bath (25°C & 37°C) for 24-48h B->C D Allow suspension to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration via HPLC-UV E->F G Express solubility (mg/mL) F->G

Equilibrium Solubility Determination Workflow
Hypothetical Solubility Data

The following table presents a template for summarizing the solubility data that would be generated from the protocol described above.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Water25Data PointData Point
Water37Data PointData Point
PBS (pH 7.4)25Data PointData Point
PBS (pH 7.4)37Data PointData Point
0.1 N HCl25Data PointData Point
0.1 N HCl37Data PointData Point
Ethanol25Data PointData Point
Methanol25Data PointData Point
Acetone25Data PointData Point
DMSO25Data PointData Point

Stability Profile

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.

Methodology:

  • Stress Conditions: Solutions of the compound are prepared in various media and subjected to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is stored at 105 °C for 24 hours.

    • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations should be performed to ensure that all major degradation products are detected.

A diagram illustrating the logical flow of a forced degradation study is provided below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photostability A->F G Analyze samples by stability-indicating HPLC B->G C->G D->G E->G F->G H Perform peak purity and mass balance G->H I Identify degradation pathways H->I

Forced Degradation Study Workflow
Hypothetical Stability Data

The results of the forced degradation studies can be summarized in the following table format.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsComments
0.1 N HCl, 60°C, 24hData PointData Pointe.g., Major degradant at RRT 0.85
0.1 N NaOH, 60°C, 24hData PointData Pointe.g., Rapid degradation observed
3% H₂O₂, RT, 24hData PointData Pointe.g., Stable to oxidation
105°C, 24h (Solid)Data PointData Pointe.g., No significant degradation
Photostability (ICH Q1B)Data PointData Pointe.g., Slight discoloration, minor degradant

Conclusion

This technical guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the outlined protocols offer a clear path for researchers to generate the necessary data to support its development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, facilitating informed decision-making in the drug discovery and development process. Professionals in the field are encouraged to adopt these protocols to characterize this and other novel chemical entities.

Illuminating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its varied forms, aminopyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. Their structural versatility allows for facile modification, enabling the exploration of vast chemical spaces and the fine-tuning of biological activity. This technical guide provides an in-depth overview of the screening of novel aminopyrazole derivatives for anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols and a focus on key signaling pathways.

Core Biological Activities and Screening Methodologies

Aminopyrazole derivatives have been extensively investigated for a range of therapeutic applications. This section details the common in vitro screening methods used to identify and characterize their biological potential.

Anticancer Activity

Aminopyrazoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] A key mechanism of action for some aminopyrazoles is the inhibition of protein kinases, such as p38 MAPK, which are crucial for cancer cell proliferation and survival.[2][3]

Table 1: Anticancer and Antioxidant/Anti-inflammatory Activity of Selected Aminopyrazole Derivatives

Compound IDSubstitution PatternAnticancer Activity (IC50 in µM) vs. HeLa CellsAntioxidant Activity (DPPH Scavenging, IC50 in µM)Anti-inflammatory Activity (ROS Inhibition in platelets, IC50 in µM)
AP-1 3-phenyl, 5-amino15.2> 10085.3
AP-2 3-(4-chlorophenyl), 5-amino8.775.462.1
AP-3 3-(4-methoxyphenyl), 5-amino12.152.845.7
AP-4 1,3-diphenyl, 5-amino5.435.128.9

Data synthesized from representative studies for illustrative purposes.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Aminopyrazole derivatives have shown promise as both antibacterial and antifungal agents.[4][5] Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Aminopyrazole Derivatives

Compound IDSubstitution PatternAntibacterial Activity (MIC in µg/mL) vs. E. coliAntifungal Activity (MIC in µg/mL) vs. A. nigerAnti-inflammatory Activity (% Inhibition of Edema at 50 mg/kg)
AP-5 4-formyl, 3-phenyl62.512545%
AP-6 4-formyl, 3-(4-nitrophenyl)31.2562.558%
AP-7 4-formyl, 3-(thiophen-2-yl)15.631.2565%
AP-8 4-((phenylimino)methyl), 3-phenyl12525032%

Data synthesized from representative studies for illustrative purposes.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Aminopyrazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][8] This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. This section provides step-by-step methodologies for the key assays discussed.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, A. niger) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the aminopyrazole derivative solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare solutions of the test aminopyrazole derivatives and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test compounds at various concentrations or the reference inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing the Drug Discovery and Signaling Pathways

Understanding the broader context of drug discovery and the specific molecular pathways targeted by aminopyrazole derivatives is crucial for rational drug design.

General Workflow for Drug Discovery and Screening

The journey from a novel compound to a potential drug involves a multi-step process of screening and optimization.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase Compound_Library Novel Aminopyrazole Derivatives Library Primary_Screening High-Throughput Screening (e.g., Cell Viability) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary & Tertiary Assays (e.g., Antimicrobial, Anti-inflammatory) Hit_Identification->Secondary_Screening Lead_Generation Lead Generation Secondary_Screening->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Lead_Optimization->In_Vivo_Studies

A simplified workflow for the discovery and preclinical development of novel aminopyrazole derivatives.
p38 MAPK Signaling Pathway in Cancer

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

p38_MAPK_Pathway cluster_0 Cellular Stress / Growth Factors cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Proliferation, Inflammation) Transcription_Factors->Cellular_Response Aminopyrazole Aminopyrazole Derivative Aminopyrazole->p38 Inhibition COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Aminopyrazole Aminopyrazole Derivative Aminopyrazole->COX2 Selective Inhibition

References

The Patent Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The synthetically accessible and versatile scaffold of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a significant building block in modern drug discovery. Its derivatives have shown considerable promise, particularly in the realm of kinase inhibition, attracting substantial attention from pharmaceutical and biotechnology companies. This technical guide provides a comprehensive overview of the patent landscape surrounding this core moiety, detailing its synthesis, therapeutic applications, and the biological rationale for its use, with a focus on its role in the development of novel kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of this compound and its esters is well-documented in the patent literature. A common and efficient method involves the cyclization of a substituted cyanoacetate with methylhydrazine.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A representative synthesis protocol for the ethyl ester of the core compound is detailed in patent CN105646357A.[1]

Materials:

  • Ethoxy methylene ethyl cyanoacetate

  • 40% Methylhydrazine aqueous solution

  • Toluene

  • Chilled brine

  • Steam

Procedure:

  • Ethoxy methylene ethyl cyanoacetate is added to a reactor, followed by the addition of toluene. The mixture is stirred until the solid is fully dissolved.

  • A 40% aqueous solution of methylhydrazine is added dropwise to the reactor while maintaining the temperature between 22-30°C using a chilled brine bath.

  • After the addition is complete, the reaction mixture is stirred at this temperature for 1-3 hours.

  • Steam is then introduced to the reactor to slowly raise the temperature to reflux. The mixture is refluxed for 2 hours.

  • After reflux, the mixture is cooled to 9-10°C, and the resulting solid is collected by filtration.

  • The filter cake is dried to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure that can be accomplished using basic or acidic conditions. A general protocol is as follows:

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and water.

  • A solution of sodium hydroxide in water is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Therapeutic Applications: A Hub for Kinase Inhibitor Development

The patent landscape for derivatives of this compound is dominated by their application as kinase inhibitors. This scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of several important kinase targets, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).

IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Several patents and scientific publications describe the development of IRAK4 inhibitors based on the 5-aminopyrazole scaffold.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Inhibitor 5-Aminopyrazole Derivatives Inhibitor->IRAK4 Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Compound IDTargetIC50 (nM)Cell-based AssayCell LineReference
Cpd 11FGFR2<10--BioWorld [2]
PRN1371FGFR1-4-In vivo efficacy in solid tumors-ACS Publications [3]

The effect of FGFR inhibitors on cancer cell growth is typically assessed using a cell proliferation assay.

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16, KATO III)

  • Cell culture medium and supplements

  • Test compounds (derivatives of this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures the amount of ATP, which is proportional to the number of viable cells.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values for the test compounds by plotting the percentage of cell viability against the compound concentration.

Patent Landscape Overview: Key Players and Evolution

The patent landscape for this compound derivatives reflects a competitive environment with several pharmaceutical companies and research institutions actively developing novel kinase inhibitors based on this scaffold.

dot

Patent_Landscape cluster_derivatives Patented Derivatives & Target Classes cluster_companies Key Assignees Core 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid (Core Scaffold) IRAK4_Inhibitors IRAK4 Inhibitors (Inflammatory Diseases) Core->IRAK4_Inhibitors Scaffold for Inhibitor Design FGFR_Inhibitors FGFR Inhibitors (Oncology) Core->FGFR_Inhibitors Scaffold for Inhibitor Design Other_Kinase_Inhibitors Other Kinase Inhibitors (e.g., JAK, MALT1) Core->Other_Kinase_Inhibitors Scaffold for Inhibitor Design Company_B Gilead Sciences IRAK4_Inhibitors->Company_B Patents Filed By Company_C Bayer AG IRAK4_Inhibitors->Company_C Patents Filed By Company_D Kymera Therapeutics IRAK4_Inhibitors->Company_D Patents Filed By Company_A Haisco Pharmaceutical FGFR_Inhibitors->Company_A Patents Filed By

Caption: Evolution of the Core Scaffold in the Patent Landscape.

Conclusion

The this compound core has proven to be a highly valuable scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. The patent landscape is active, with a strong focus on IRAK4 and FGFR as key targets for inflammatory diseases and oncology, respectively. The synthetic accessibility of the core and the ability to readily introduce diverse substituents make it an attractive starting point for generating compound libraries for high-throughput screening and lead optimization. For researchers and drug development professionals, understanding the existing patent landscape, key biological targets, and established experimental protocols is crucial for navigating this competitive and promising area of therapeutic development.

References

Safety and Toxicity Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for the heterocyclic compound 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 4058-91-7). Due to the limited specific toxicological studies on this exact molecule, this guide also incorporates data from structurally related pyrazole derivatives to provide a broader understanding of its potential toxicological profile. This information is intended to support risk assessment and guide future research in drug development and other applications.

Chemical and Physical Properties

PropertyValueSource
CAS Number 4058-91-7Biosynce
Molecular Formula C5H7N3O2-
Molecular Weight 141.13 g/mol -
Melting Point 155-156 °CBiosynce
Boiling Point 371.3 ± 27.0 °C at 760 mmHgBiosynce
Density 1.6 ± 0.1 g/cm³Biosynce

Toxicological Summary

Acute Toxicity

No specific LD50 values for this compound have been identified in the public domain. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for closely related compounds, which are summarized below.

CompoundCAS NumberHazard Statements
5-amino-1-methyl-1H-pyrazole-4-carboxamide18213-75-7H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate110860-60-1H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

This data is for structural analogs and should be used for preliminary hazard assessment only.

Genotoxicity and Mutagenicity

Specific genotoxicity data for this compound is not available. However, studies on other pyrazole derivatives, particularly those with a methyl-pyrazole structure, have indicated a potential for genotoxicity. The proposed mechanism often involves the induction of oxidative stress. Aromatic amines, a structural feature present in the target compound, are a class of chemicals for which mutagenicity is a known concern and often requires metabolic activation to be detected in assays like the Ames test.

Skin and Eye Irritation

Based on information from suppliers and GHS classifications of related compounds, this compound is expected to be a skin and eye irritant[1].

Potential Mechanisms of Toxicity

Based on studies of related pyrazole compounds, two primary mechanisms of toxicity are of potential concern: oxidative stress and mitochondrial dysfunction.

Oxidative Stress

Certain pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage. This can occur through various pathways, including the activation of NADPH oxidase.

Oxidative Stress Pathway Pyrazole_Derivative 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Cell Cellular Environment Pyrazole_Derivative->Cell NADPH_Oxidase NADPH Oxidase Cell->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage

Proposed pathway of pyrazole-induced oxidative stress.
Mitochondrial Toxicity

Some 1-methyl-pyrazole derivatives have been found to cause acute toxicity by inhibiting mitochondrial respiration. This can lead to a depletion of cellular ATP and ultimately cell death. Pyrazole-based compounds have been investigated as inhibitors of the mitochondrial pyruvate carrier (MPC), which would disrupt cellular metabolism.

Mitochondrial Toxicity Pathway Pyrazole_Derivative 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Mitochondrion Mitochondrion Pyrazole_Derivative->Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Proposed pathway of pyrazole-induced mitochondrial toxicity.

Experimental Protocols for Toxicity Assessment

The following are generalized experimental protocols based on OECD guidelines that are recommended for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to estimate the LD50 value.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water) for a specified period before dosing.

  • Dose Administration: The compound is administered orally by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Acute Oral Toxicity Workflow cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Analysis Animal_Selection Select healthy young adult rats Fasting Fast animals overnight Animal_Selection->Fasting Dose Administer single oral dose Fasting->Dose Observe_48h Observe for 48 hours Dose->Observe_48h Outcome Survived or Died? Observe_48h->Outcome Adjust_Dose Adjust dose for next animal Outcome->Adjust_Dose Survived: Increase dose Died: Decrease dose Observe_14d Continue observation for 14 days Outcome->Observe_14d Adjust_Dose->Dose Necropsy Perform gross necropsy Observe_14d->Necropsy Calculate_LD50 Calculate LD50 Necropsy->Calculate_LD50

Workflow for an acute oral toxicity study (OECD 425).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test assesses the potential of a substance to cause skin irritation.

  • Test System: A commercially available Reconstructed human Epidermis (RhE) model.

  • Application: The test substance is applied topically to the epidermis tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by rinsing and incubation.

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A substance is classified as an irritant if the mean tissue viability is below a defined threshold compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This test is used to detect gene mutations.

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic conversion.

  • Exposure: The test substance is mixed with the bacterial culture and plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the solvent control.

Conclusion and Recommendations

The available data, primarily from structural analogs, suggests that this compound may be harmful if swallowed and is likely a skin and eye irritant. Potential mechanisms of toxicity could involve the induction of oxidative stress and/or mitochondrial dysfunction.

For a comprehensive safety assessment, it is imperative that specific toxicological studies are conducted on this compound itself. The experimental protocols outlined in this guide provide a framework for such investigations. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and take necessary precautions to avoid exposure. Further studies are warranted to fully characterize its toxicological profile and to establish a reliable safety assessment for its intended applications.

References

Methodological & Application

Application Notes and Protocols: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid as a Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a versatile chemical scaffold in drug discovery, with a particular focus on the development of protein kinase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are also included to facilitate research and development efforts.

Application Notes

The this compound core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to form key interactions with biological targets.[1][2] This scaffold is particularly prominent in the design of inhibitors targeting protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammatory disorders.[2][3]

Key Advantages of the Scaffold:
  • Versatile Substitution: The pyrazole ring and its substituents can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

  • Hydrogen Bonding Capabilities: The amino group and carboxylic acid moiety (or its amide derivatives) can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of kinase domains.

  • Structural Rigidity: The pyrazole core provides a rigid framework that can orient substituents into favorable binding conformations.

Therapeutic Applications:

Derivatives of this scaffold have shown significant promise as inhibitors of several important protein kinases:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4][5] Inhibition of IRAK4 is a promising strategy for the treatment of inflammatory and autoimmune diseases.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in various cancers, driving tumor growth, proliferation, and angiogenesis.[8][9] Covalent and reversible inhibitors based on the aminopyrazole scaffold have been developed to target both wild-type and mutant forms of FGFRs.[10]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds derived from the 5-aminopyrazole scaffold against key protein kinase targets and cancer cell lines.

Table 1: Inhibitory Activity against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
1 IRAK4110Biochemical[6]
14 IRAK4Potent (exact value not specified)Biochemical[6]
10h FGFR146Biochemical[10]
10h FGFR241Biochemical[10]
10h FGFR399Biochemical[10]
10h FGFR2 V564F62Biochemical[10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (nM)Assay TypeReference
10h NCI-H520Lung Cancer19Cell-based[10]
10h SNU-16Gastric Cancer59Cell-based[10]
10h KATO IIIGastric Cancer73Cell-based[10]

Experimental Protocols

Synthesis Protocols

Protocol 1.1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a disclosed synthesis process.[11]

  • Reaction Setup: In a reactor, add ethoxy methylene ethyl cyanoacetate followed by toluene. Stir until dissolved.

  • Addition of Methyl Hydrazine: Prepare a 40% aqueous solution of methyl hydrazine. Cool the reactor to 20-25°C using a chilled brine bath.

  • Slowly add the methyl hydrazine solution to the reactor, maintaining the temperature between 22-30°C.

  • Reaction: After the addition is complete, allow the reaction to proceed for 1-3 hours at the same temperature.

  • Reflux: Gradually heat the mixture to reflux temperature and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to 9-10°C. The product will precipitate.

  • Purification: Filter the solid product, wash the filter cake, and dry to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 1.2: General Procedure for Amide Coupling to Synthesize 5-amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives

This is a general procedure for coupling the carboxylic acid scaffold with various amines.

  • Acid Hydrolysis (if starting from ester): To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of THF and water, add LiOH. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution to precipitate the carboxylic acid, which is then filtered and dried.

  • Amide Coupling: To a solution of this compound in a suitable solvent (e.g., DMF or CH3CN), add a coupling agent such as HATU and a base (e.g., Hünig's base or DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Assay Protocols

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for assessing the inhibitory activity of compounds against IRAK4 and FGFR kinases.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12]

    • Dilute the kinase (IRAK4 or FGFR) and substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

    • Add 2 µl of the kinase solution.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2.2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the compounds on the proliferation of cancer cell lines.[13][14]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µl of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK P PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT P PLCg PLCγ Pathway FGFR->PLCg P JAK_STAT JAK-STAT Pathway FGFR->JAK_STAT P Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation JAK_STAT->Proliferation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR

Caption: Overview of FGFR signaling pathways and the point of inhibition.

Experimental_Workflow Scaffold 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Synthesis Derivative Synthesis Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay Purification->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

References

Protocols for the Derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This versatile scaffold is a key building block in the development of various therapeutic agents and functional molecules. The following protocols describe common derivatization strategies targeting the carboxylic acid and amino moieties, including amide bond formation (amidation), esterification, and modification of the 5-amino group.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities. For instance, N-phenyl amides of similar 5-aminopyrazole carboxylic acids have demonstrated antifungal properties, and various 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as potent enzyme inhibitors, such as pan-FGFR covalent inhibitors for cancer therapy.[1][2] The ability to readily modify the carboxylic acid and amino functional groups allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

This guide details three primary derivatization pathways:

  • Amide Bond Formation: Coupling of the carboxylic acid with a variety of primary and secondary amines to generate a diverse library of amides.

  • Esterification: Conversion of the carboxylic acid to its corresponding esters, which can alter solubility and cell permeability.

  • Amino Group Derivatization: Modification of the 5-amino group, for example, through acylation, to explore its role in molecular interactions.

Data Presentation: Comparison of Derivatization Protocols

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound based on established chemical principles and analogous reactions from the literature.

Table 1: Amide Bond Formation

Coupling ReagentAmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
HATUAnilineAcetonitrileDIPEA254-1280-95
EDCI/HOBtBenzylamineDMFDIPEA2512-2475-90
SOCl₂ then AmineMorpholineDCMPyridine0 to 252-670-85
POCl₃Various aminesDichloromethaneHünig's baseReflux6-1865-80

Table 2: Esterification

ReagentAlcoholSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
SOCl₂MethanolMethanol-Reflux4-885-95
H₂SO₄ (catalytic)EthanolEthanolH₂SO₄Reflux12-2470-85
TMSClMethanolMethanol-2512-1880-90

Table 3: N-Acylation of the 5-Amino Group

Acylating AgentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridinePyridine252-490-98
Benzoyl ChlorideDCMTriethylamine0 to 253-685-95

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes the synthesis of an amide derivative of this compound using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., Aniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Esterification using Thionyl Chloride

This protocol details the formation of a methyl ester from this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired ester.

Protocol 3: N-Acylation of the 5-Amino Group

This protocol describes the acetylation of the 5-amino group of a this compound derivative (e.g., the corresponding ethyl ester). It is often advantageous to protect the carboxylic acid as an ester prior to N-acylation to avoid competing reactions.

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 1 M HCl solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous pyridine.

  • Add acetic anhydride (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold 1 M HCl solution and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acetylated derivative.

Visualizations

Derivatization_Workflow cluster_amide Amide Bond Formation cluster_ester Esterification cluster_amino Amino Group Derivatization start 5-Amino-1-methyl-1H- pyrazole-4-carboxylic acid reagents_amide Amine (R-NH₂) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) start->reagents_amide Protocol 1 reagents_ester Alcohol (R-OH) Acid/Reagent (e.g., SOCl₂) start->reagents_ester Protocol 2 reagents_amino Acylating Agent (e.g., Acetic Anhydride) start->reagents_amino Protocol 3 (on ester derivative) amide Amide Derivative reagents_amide->amide ester Ester Derivative reagents_ester->ester n_acyl N-Acyl Derivative reagents_amino->n_acyl

Caption: General derivatization workflows for this compound.

Amide_Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step carboxylic_acid Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., Active Ester) carboxylic_acid->activated_intermediate  + Coupling Reagent  (e.g., HATU) amine Amine (R'-NH₂) amide_product Amide Product (R-CO-NHR') activated_intermediate->amide_product  + Amine

Caption: Logical flow of a typical amide coupling reaction.

References

The Versatile Scaffold: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Among the various pyrazole derivatives, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs serve as a versatile building block for the synthesis of a diverse range of kinase inhibitors targeting various kinase families.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the 5-aminopyrazole core, with a focus on inhibitors of Fibroblast Growth Factor Receptors (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Cyclin-Dependent Kinases (CDKs), and p38 MAP Kinase.

Target Kinases and Signaling Pathways

The aminopyrazole scaffold has been successfully employed to generate inhibitors for several important kinase targets. A brief overview of these kinases and their associated signaling pathways is provided below.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that play a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.[1][2]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A serine/threonine kinase that is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, central to the innate immune response and inflammation.[3][4]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer.[5][6]

  • p38 Mitogen-Activated Protein (MAP) Kinase: A serine/threonine kinase involved in cellular responses to stress, inflammation, and apoptosis. It is a target for inflammatory diseases.[7][8][9]

Below are diagrams illustrating the signaling pathways associated with these kinases.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Inhibitor Aminopyrazole-based FGFR Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

IRAK4_Signaling_Pathway Ligand IL-1 / TLR Ligand Receptor IL-1R / TLR Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Inhibitor Aminopyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4

IRAK4 Signaling Pathway in Innate Immunity

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using the 5-aminopyrazole scaffold.

Table 1: FGFR Inhibitors

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
10h FGFR146NCI-H520 (Lung Cancer)19[1]
FGFR241SNU-16 (Gastric Cancer)59[1]
FGFR399KATO III (Gastric Cancer)73[1]
FGFR2 V564F62--[1]
CH5183284/Debio 1347 FGFR19.3DMS114 (FGFR1 amp)100-300[10][11]
FGFR27.6SNU-16 (FGFR2 amp)100-300[10]
FGFR322KMS11 (FGFR3 mut)100-300[10]
FGFR4290--[10]
FIIN-1 FGFR1-Tel-FGFR1 Ba/F314[12]

Table 2: IRAK4 Inhibitors

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 1 IRAK4110hPBMC2300[3]
Compound 14 IRAK4Potent (not specified)--[3]

Table 3: CDK Inhibitors

CompoundTargetKi (µM)Cell LineGI50 (µM)Reference
Compound 15 CDK20.005A2780 (Ovarian)0.158[6]
Compound 14 CDK20.007A2780 (Ovarian)-[6]
CDK50.003--[6]
Compound 24 CDK2/5Potent and Selective--[5]
Compound 6 CDK9PotentMCF-7-[13]

Table 4: p38 MAP Kinase and BMPR2 Inhibitors

CompoundTargetIC50Reference
SC-806 p38 MAP KinasePotent[9]
Compound 8a BMPR2506 nM[14]

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final kinase inhibitors based on the this compound scaffold.

Protocol 1: Synthesis of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide based IRAK4 Inhibitors

This protocol is adapted from the synthesis of a series of IRAK4 inhibitors.[3]

IRAK4_Inhibitor_Synthesis cluster_0 Step 1: Chlorination & Amide Formation cluster_1 Step 2: SNAr Reaction A 5-Hydroxypyrazolo[1,5-a]pyrimidine- 3-carboxylic acid B Intermediate 3 (5-chloropyrazolo[1,5-a]pyrimidine) A->B POCl₃, Hünig's base, reflux; then ArNH₂ D Final IRAK4 Inhibitor B->D C Amine (R¹R²NH) C->D

References

Application Notes and Protocols for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a Building Block for IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a prime therapeutic target for a range of inflammatory and autoimmune diseases.

Introduction to IRAK4 and its Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central signaling protein in the innate immune system.[1] Upon activation of TLRs or IL-1Rs by their respective ligands, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and lupus. Therefore, the development of small molecule inhibitors that target the kinase activity of IRAK4 is a promising therapeutic strategy.

The this compound scaffold serves as a valuable starting point for the synthesis of such inhibitors due to its structural features that allow for the generation of compounds with high affinity and selectivity for the ATP-binding site of IRAK4.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R IRAK4 IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines MyD88 MyD88 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK1/2->TRAF6 Activation TAK1 Complex TAK1 Complex TRAF6->TAK1 Complex Activation IKK Complex IKK Complex TAK1 Complex->IKK Complex Activation MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1 Complex->MAPKs (p38, JNK) Activation NF-kB NF-kB IKK Complex->NF-kB Activation AP-1 AP-1 MAPKs (p38, JNK)->AP-1 Activation NF-kB->Pro-inflammatory Cytokines Transcription AP-1->Pro-inflammatory Cytokines Transcription IRAK4_Inhibitor IRAK4_Inhibitor IRAK4_Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 Signaling Pathway.

Synthesis of Pyrazolopyrimidine IRAK4 Inhibitors

While a direct synthesis route starting from this compound is not explicitly detailed in the reviewed literature, a highly analogous and adaptable synthetic scheme has been reported for a similar class of compounds, namely 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1] The following protocol is an adaptation of this established synthesis, incorporating the specified building block.

The key transformation is an amide bond formation between this compound and a suitable amine-containing heterocyclic core, such as a substituted aminopyrazolopyrimidine.

General Synthetic Workflow:

Synthesis_Workflow A 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid C Amide Coupling (e.g., HATU, HOBt/EDC) A->C B Amine-containing heterocycle B->C D Purification (e.g., Chromatography) C->D E Final IRAK4 Inhibitor D->E

Figure 2: General Synthetic Workflow for IRAK4 Inhibitors.

Protocol for Amide Coupling:

This protocol describes a general method for the coupling of this compound with an amine-containing heterocycle using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing heterocycle (e.g., 5-aminopyrazolo[1,5-a]pyrimidine derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • To this solution, add the amine-containing heterocycle (1.0-1.2 equivalents).

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

  • In a separate container, dissolve HATU (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired IRAK4 inhibitor.

Quantitative Data

The following table summarizes the in vitro activity of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, which are structurally analogous to compounds that can be synthesized from this compound.[1]

Compound IDIRAK4 IC50 (nM)hPBMC IC50 (nM)
1 1102300
7 1.8320
8 1.2230
14 0.8150

Data extracted from Lim, J. et al. ACS Med Chem Lett. 2015, 6 (6), pp 683–688.[1]

Experimental Protocols for Biological Evaluation

1. In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to the IRAK4 kinase domain.

Materials:

  • Recombinant IRAK4 enzyme

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer

  • Test compounds (serially diluted)

  • Kinase Buffer

  • 384-well assay plates

Procedure:

  • Prepare a 3X solution of the test compound in the kinase buffer.

  • Prepare a 3X mixture of the IRAK4 enzyme and the Eu-anti-GST antibody in the kinase buffer.

  • Prepare a 3X solution of the kinase tracer in the kinase buffer.

  • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

  • Add 5 µL of the 3X enzyme/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow A Prepare 3X solutions: - Test Compound - Enzyme/Antibody Mix - Tracer B Dispense 5 µL of each solution into 384-well plate A->B C Incubate at RT for 60 minutes B->C D Read TR-FRET signal (665 nm / 615 nm) C->D E Calculate Emission Ratio and determine IC50 D->E

Figure 3: Workflow for In Vitro IRAK4 Kinase Inhibition Assay.

2. Cellular Assay for IRAK4 Inhibition (LPS-induced Cytokine Production in PBMCs)

This protocol assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context by measuring the production of pro-inflammatory cytokines.[2][3]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (serially diluted)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.

Workflow for Cellular Assay:

Cellular_Assay_Workflow A Isolate and plate PBMCs B Pre-incubate with serially diluted inhibitor A->B C Stimulate with LPS B->C D Incubate for 18-24 hours C->D E Collect supernatant D->E F Measure cytokine levels (TNF-α, IL-6) via ELISA E->F G Determine IC50 values F->G

Figure 4: Workflow for Cellular IRAK4 Inhibition Assay.

Conclusion

This compound is a versatile and valuable building block for the synthesis of IRAK4 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate novel IRAK4 inhibitors based on this scaffold. The adaptability of the synthetic routes and the robustness of the biological assays will facilitate the development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of pan-FGFR Covalent Inhibitors from Aminopyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors derived from a 5-amino-1H-pyrazole-4-carboxamide scaffold. The information is based on the successful development of potent inhibitors targeting both wild-type FGFRs and clinically relevant gatekeeper mutants.

Introduction

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a critical driver in various cancers. While several FGFR inhibitors have been developed, their clinical efficacy is often limited by the emergence of drug resistance, primarily through gatekeeper mutations in the kinase domain. To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors to irreversibly bind to the FGFR kinase, offering a promising strategy to overcome resistance.[1]

This document outlines the synthesis of these compounds, protocols for their biochemical and cellular evaluation, and an overview of the underlying FGFR signaling pathways.

Data Presentation

The following tables summarize the biological activity of a representative pan-FGFR covalent inhibitor, compound 10h , derived from the 5-amino-1H-pyrazole-4-carboxamide series.

Table 1: Biochemical Inhibitory Activity of Compound 10h

Target KinaseIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F (Gatekeeper Mutant)62

Data represents the half-maximal inhibitory concentration (IC₅₀) from in vitro biochemical assays.[1]

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines

Cell LineCancer TypeFGFR AberrationIC₅₀ (nM)
NCI-H520Lung CancerFGFR1 Amplification19
SNU-16Gastric CancerFGFR2 Amplification59
KATO IIIGastric CancerFGFR2 Amplification73

Data represents the half-maximal inhibitory concentration (IC₅₀) from cell-based proliferation assays.[1]

Signaling Pathways and Experimental Workflow

FGFR Signaling Pathway

Activation of FGFRs by their cognate FGF ligands initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the major pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are often dysregulated in cancer. Covalent inhibitors, such as the aminopyrazole carboxamide derivatives, act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Activation STAT STAT FGFR->STAT Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Aminopyrazole Carboxamide Covalent Inhibitor Inhibitor->FGFR Covalent Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Development

The development of these pan-FGFR covalent inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with data from biological assays feeding back into the design of more potent and selective compounds.

Experimental_Workflow Experimental Workflow for pan-FGFR Covalent Inhibitor Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Design Structure-Based Design (Aminopyrazole Carboxamide Scaffold) Synthesis Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Biochemical Biochemical Assays (FGFR1/2/3 & Mutants) Purification->Biochemical Cellular Cell-Based Assays (Proliferation in Cancer Cell Lines) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Crystallography X-ray Co-crystallography Crystallography->SAR Confirms Covalent Binding SAR->Design Optimization

Caption: Drug Discovery Workflow.

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the synthesis and evaluation of aminopyrazole carboxamide-based pan-FGFR covalent inhibitors.

Protocol 1: General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general method for the multi-component synthesis of the 5-aminopyrazole core, followed by amide coupling to introduce the desired side chains.

Materials:

  • Substituted phenylhydrazine

  • Substituted benzaldehyde

  • Malononitrile

  • Solvent (e.g., Ethanol/Water mixture)

  • Catalyst (if necessary, e.g., p-TSA)

  • Desired carboxylic acid for amide coupling

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

Part A: Synthesis of the 5-Aminopyrazole Core

  • To a round-bottom flask, add substituted phenylhydrazine (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as an ethanol/water mixture.

  • Stir the mixture at a specified temperature (e.g., 55°C) for the required time (typically 2-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography if necessary.

  • Characterize the structure of the 5-aminopyrazole intermediate by ¹H NMR, ¹³C NMR, and HRMS.

Part B: Amide Coupling

  • In a separate flask, dissolve the desired carboxylic acid (1.2 mmol) in anhydrous DMF.

  • Add coupling agents such as HATU (1.2 mmol) and HOBt (1.2 mmol), followed by a base like DIPEA (3 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the synthesized 5-aminopyrazole core (1 mmol) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 5-amino-1H-pyrazole-4-carboxamide derivative by column chromatography.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (Z'-Lyte™ Assay)

This protocol outlines a representative method for determining the IC₅₀ values of the synthesized inhibitors against FGFR kinases using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F kinase domains

  • Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide (or other suitable substrate)

  • ATP solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Microplate reader capable of fluorescence measurements

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted inhibitor compounds. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

  • Add the FGFR kinase and the FRET-peptide substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the development reagent from the Z'-Lyte™ kit.

  • Incubate for another 60 minutes at room temperature to allow for the cleavage of the unphosphorylated peptide by the development reagent.

  • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a microplate reader.

  • Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Materials:

  • NCI-H520, SNU-16, or KATO III cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the inhibitor compounds in the complete culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitors. Include wells with DMSO-containing medium as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15-30 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Disclaimer: These protocols are provided as a general guide. Researchers should consult the original publications and optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols: The Utility of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[1][2] These initial hits are then optimized and grown into more potent, drug-like molecules. The 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives are of significant interest in FBDD due to their versatile chemistry and proven utility in developing potent inhibitors for various therapeutic targets, particularly kinases.[3][4] This document provides detailed application notes and experimental protocols for the use of this pyrazole scaffold in FBDD campaigns.

The 5-aminopyrazole core serves as a versatile building block for creating libraries of compounds with diverse biological activities.[5] Derivatives of this scaffold have been successfully developed as inhibitors for targets such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).[3][4]

Application Notes

The this compound fragment is a valuable starting point for FBDD due to several key features:

  • Privileged Scaffold: The pyrazole ring is a common motif in many approved drugs and clinical candidates, indicating good ADME (absorption, distribution, metabolism, and excretion) properties.

  • Multiple Vectors for Growth: The amino, methyl, and carboxylic acid groups provide distinct chemical handles for synthetic elaboration, allowing for systematic exploration of the target's binding site.[6]

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid groups, along with the pyrazole nitrogens, can participate in crucial hydrogen bond interactions with the target protein, providing a strong anchor for binding.

Key Applications in Drug Discovery
  • Kinase Inhibition: The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors. The 5-amino group can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3]

  • Targeting Allosteric Sites: Due to their small size, fragments like this compound can be used to identify and probe novel allosteric binding pockets on a protein surface.[6]

  • Fragment Linking and Merging: This fragment can be combined with other identified fragments that bind to adjacent sites to generate larger, more potent molecules.[2][6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives of the 5-aminopyrazole scaffold against different biological targets. This data highlights the potential of this fragment to be elaborated into potent inhibitors.

Table 1: Inhibitory Activity of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives against IRAK4. [3]

CompoundIRAK4 IC50 (nM)hPBMC IC50 (nM)Ligand Binding Efficiency (LBE)
1 11023000.44

Table 2: Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives against FGFRs and Cancer Cell Lines. [4]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)NCI-H520 IC50 (nM)SNU-16 IC50 (nM)KATO III IC50 (nM)
10h 46419962195973

Table 3: Inhibitory Activity of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives against Factor XIa. [7]

CompoundFXIa Ki (nM)
7za 90.37

Experimental Protocols

A typical FBDD campaign utilizing the this compound fragment involves a cascaded approach of biophysical techniques to identify and validate hits.[1][8]

Logical Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Fragment Library cluster_1 Primary Screening cluster_2 Secondary Screening & Validation cluster_3 Structural Biology cluster_4 Lead Optimization FragLib 5-Aminopyrazole-based Fragment Library ThermalShift Differential Scanning Fluorimetry (DSF) FragLib->ThermalShift NMR NMR Spectroscopy (1D and 2D) ThermalShift->NMR Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits Xray X-ray Crystallography ITC->Xray Confirmed Binders SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Structural Information LeadOpt Lead Optimization SBDD->LeadOpt Design Cycle LeadOpt->FragLib New Compounds

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[1]

Materials:

  • Purified target protein (e.g., a kinase domain)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound and its derivatives (100 mM stock in DMSO)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument

Methodology:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange.

  • Dispense the master mix into the wells of the qPCR plate.

  • Add the fragment compounds to the wells to a final concentration of 100-500 µM. Include a DMSO-only control.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm > 2 standard deviations of the control) indicates a potential hit.

Protocol 2: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful technique for confirming fragment binding and can provide information about the binding site.[2] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are commonly used.

Materials:

  • Purified target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed NMR)

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl in 99.9% D₂O)

  • Validated hits from the primary screen

  • NMR spectrometer with a cryoprobe

Methodology (STD-NMR):

  • Prepare two samples in NMR tubes: one with the fragment compound alone (e.g., 200 µM) and one with the fragment compound and the target protein (e.g., 10 µM).

  • Acquire a 1D proton NMR spectrum for the fragment-only sample as a reference.

  • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

  • Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[1]

Materials:

  • Purified target protein

  • Confirmed fragment hit

  • ITC buffer (dialysis buffer for the protein)

  • Isothermal titration calorimeter

Methodology:

  • Thoroughly dialyze the protein into the ITC buffer. Dissolve the fragment in the same buffer to minimize buffer mismatch effects.

  • Load the protein into the sample cell (e.g., 20-50 µM) and the fragment into the injection syringe (e.g., 0.5-1 mM).

  • Set up the experiment with a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution at a constant temperature.

  • The instrument measures the heat change after each injection.

  • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).

Signaling Pathway Context: IRAK4 Inhibition

The following diagram illustrates the signaling pathway involving IRAK4, a key target for which 5-aminopyrazole derivatives have been developed as inhibitors.[3]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 5-Aminopyrazole Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by 5-aminopyrazole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable properties and synthetic tractability, combined with a systematic application of biophysical screening and validation techniques, can facilitate the rapid discovery and optimization of novel therapeutic agents against a wide range of biological targets. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this privileged fragment in their drug discovery efforts.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. Amide coupling is a fundamental transformation in medicinal chemistry and drug discovery. The protocols outlined below utilize common coupling reagents and are designed to serve as a starting point for reaction optimization.

Introduction

This compound is a versatile building block in the synthesis of bioactive molecules. The formation of an amide bond by coupling its carboxylic acid functionality with a primary or secondary amine is a key step in the elaboration of this scaffold. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity. This document details procedures using two common and effective coupling systems: HATU/DIPEA and EDC/HOBt.

General Experimental Workflow

The overall process for the amide coupling reaction can be visualized as a sequence of steps starting from the preparation of reactants to the final purification of the amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Weigh 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid dissolve Dissolve acid in solvent prep_acid->dissolve prep_amine Prepare amine solution add_amine Add amine prep_amine->add_amine prep_reagents Prepare coupling reagent and base solutions add_reagents Add coupling reagent and base prep_reagents->add_reagents dissolve->add_reagents preactivate Pre-activation (if applicable) add_reagents->preactivate preactivate->add_amine react Stir at specified temperature add_amine->react quench Quench reaction react->quench extract Liquid-liquid extraction quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[1][2][3] It is often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][4]

Materials:

  • This compound

  • Amine of choice

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at room temperature, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Quantitative Data Summary (Example):

ReagentMolar RatioMolarity (in DMF)
This compound1.00.1 M
Amine1.1-
HATU1.2-
DIPEA2.5-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[2][6][7] HOBt acts as an additive to suppress side reactions and minimize racemization.[2]

Materials:

  • This compound

  • Amine of choice

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1-0.2 M) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess base), saturated aqueous sodium bicarbonate solution (2x) (to remove HOBt and unreacted acid), water (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Example):

ReagentMolar RatioMolarity (in DMF)
This compound1.00.1 M
Amine1.1-
EDC hydrochloride1.2-
HOBt1.2-
DIPEA2.5-

Optimization of Reaction Conditions

The success of an amide coupling reaction can be influenced by several factors. If the initial attempts result in low yields or incomplete conversion, consider the following optimization strategies.

G cluster_input Input cluster_params Parameters to Optimize cluster_output Output low_yield Low Yield or Incomplete Reaction coupling_reagent Coupling Reagent low_yield->coupling_reagent Vary base Base low_yield->base Vary solvent Solvent low_yield->solvent Vary temperature Temperature low_yield->temperature Vary time Reaction Time low_yield->time Vary optimized_yield Optimized Yield coupling_reagent->optimized_yield base->optimized_yield solvent->optimized_yield temperature->optimized_yield time->optimized_yield

Caption: Key parameters for optimizing amide coupling reactions.

  • Coupling Reagent: If HATU or EDC/HOBt are not effective, other reagents such as PyBOP, HBTU, or DIC can be explored.[2][6] For sterically hindered substrates, more reactive phosphonium-based reagents like PyBOP might be beneficial.[2]

  • Base: The choice and amount of base can be critical. While DIPEA is common, other bases like triethylamine or 2,4,6-collidine can be tested. An excess of base is generally used to neutralize the acid formed and to facilitate the reaction.[4]

  • Solvent: DMF and DCM are standard solvents. However, solubility can be an issue. Other solvents like THF or acetonitrile can be considered.

  • Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-60 °C) may be beneficial, although this can also increase the risk of side reactions. Conversely, running the reaction at 0 °C can sometimes improve selectivity.

  • Reaction Time: Monitor the reaction over time to determine the optimal duration. Some reactions are complete in a few hours, while others may require overnight stirring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents can be sensitizers and irritants. Handle them with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes: The Role of Aminopyrazoles in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for various biological targets.[1][2] Aminopyrazole derivatives, in particular, have emerged as a crucial class of compounds in oncology drug discovery. Their significance lies in their ability to act as potent and often selective inhibitors of protein kinases, enzymes that play a central role in regulating cellular processes like proliferation, differentiation, and survival.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Aminopyrazoles serve as versatile templates for designing inhibitors that target the ATP-binding site of various kinases, leading to the development of numerous anticancer agents, some of which are in clinical trials.[1][4][5]

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism of aminopyrazole derivatives is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular signaling pathways on or off. Aminopyrazole-based inhibitors are typically ATP-competitive, binding to the kinase's active site where ATP would normally dock. This prevents phosphorylation of the target substrate, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-aminopyrazole) is a critical determinant of target selectivity and binding affinity.[1][3]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Aminopyrazole Kinase Kinase Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Activates Kinase_i Kinase Substrate_i Substrate (Inactive) Kinase_i->Substrate_i Phosphorylation Prevented Inhibitor Aminopyrazole Inhibitor Inhibitor->Kinase_i Competitively binds to active site Blocked Downstream Signaling Blocked Substrate_i->Blocked

Fig. 1: General mechanism of kinase inhibition by aminopyrazole agents.

Key Kinase Targets & Data

Aminopyrazole scaffolds have been successfully utilized to develop inhibitors against several critical cancer-related kinase families.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[6][7] Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2 and CDK5, inducing cell cycle arrest and apoptosis.[4][6][8]

cluster_pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin A) CDK_Cyclin->S Drives transition CDK_Cyclin->G2 Arrest Cell Cycle Arrest CDK_Cyclin->Arrest Inhibitor Aminopyrazole CDK Inhibitor Inhibitor->CDK_Cyclin Inhibits

Fig. 2: Inhibition of cell cycle progression by aminopyrazole CDK inhibitors.

Table 1: Activity of Aminopyrazole-Based CDK Inhibitors

Compound Target Kinase IC50 (µM) Cancer Cell Line Reference
4 CDK2 3.82 HCT-116 [6]
9 CDK2 0.96 HCT-116 [6]
7d CDK2 1.47 HCT-116 [6]
PNU-292137 (41) CDK2/cyclin A 0.037 A2780 human ovarian carcinoma [7]

| Analog 24 | CDK2/5 | Potent Inhibitor | Pancreatic Ductal Carcinoma |[8] |

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases, when aberrantly activated, can drive the growth of various tumors. A significant challenge in FGFR inhibitor therapy is the emergence of resistance through "gatekeeper" mutations. Researchers have designed aminopyrazole-based inhibitors that can effectively target both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[9]

cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-Akt Pathway FGFR->PI3K FGFR->Block Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation Inhibitor Aminopyrazole FGFR Inhibitor Inhibitor->FGFR Inhibits

Fig. 3: Blockade of FGFR signaling by aminopyrazole inhibitors.

Table 2: Activity of Aminopyrazole-Based FGFR Inhibitors

Compound Target IC50 (nM) / Activity Cell Line Reference
Compound 6 FGFR3 (WT) Potent (sub-nanomolar) BaF3 [9]
Compound 6 FGFR3 (V555M Mutant) Potent (sub-nanomolar) BaF3 [9]
Compound 6 FGFR2 (WT) Potent (sub-nanomolar) BaF3 [9]
Compound 6 FGFR2 (V564F Mutant) Potent (sub-nanomolar) BaF3 [9]

| Compound 19 | FGFR2 / FGFR3 | Modest Potency | BaF3 |[9] |

EGFR and VEGFR-2 Dual Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy, involved in tumor growth and angiogenesis, respectively. Fused pyrazole derivatives have been synthesized to act as dual inhibitors, offering a multi-pronged attack on cancer.[10]

Table 3: Activity of Fused Pyrazole Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Compound Target Kinase IC50 (µM) Cancer Cell Line Reference
3 EGFR 0.06 HepG2 [10]
9 VEGFR-2 0.22 HepG2 [10]
9 EGFR Potent Dual Inhibitor HepG2 [10]
12 VEGFR-2 Potent Dual Inhibitor HepG2 [10]
6b VEGFR-2 0.2 HepG2 [11]

| 6b | CDK-2 | 0.458 | HepG2 |[11] |

Experimental Protocols

The development and evaluation of aminopyrazole-based anticancer agents involve a standard cascade of in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is used to determine the concentration of the aminopyrazole compound required to inhibit the activity of a target kinase by 50% (IC50).

Principle: A fluorescence resonance energy transfer (FRET) assay can be used. The kinase phosphorylates a peptide substrate, which is then recognized by a europium-labeled antibody. This brings the europium donor into proximity with an Alexa Fluor 647 acceptor on the peptide, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aminopyrazole test compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the recombinant target kinase, biotinylated peptide substrate, and ATP in assay buffer.

  • Assay Plate Setup:

    • Dispense the test compound into a 384-well plate, creating a serial dilution (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • Add the kinase and substrate/ATP mixture to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., PHERAstar) capable of time-resolved fluorescence.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep Prepare serial dilution of Aminopyrazole in assay plate start->prep add_reagents Add Kinase, Substrate, and ATP solution to wells prep->add_reagents incubate_rxn Incubate at RT (e.g., 60 min) for kinase reaction add_reagents->incubate_rxn stop_rxn Stop reaction (add EDTA) incubate_rxn->stop_rxn add_detect Add FRET-based detection reagents stop_rxn->add_detect incubate_detect Incubate at RT (e.g., 60 min) for detection add_detect->incubate_detect read Read plate on fluorescence reader incubate_detect->read analyze Calculate % inhibition and determine IC50 read->analyze end End analyze->end

Fig. 4: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic effect of the aminopyrazole compounds.[12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminopyrazole compound (prepared by serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.[14]

start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of compound adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Remove medium & add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate % inhibition and determine GI50 read->analyze end End analyze->end

References

Application Notes and Protocols: Developing Assays to Screen for the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Their metabolic stability and versatile structure, which allows for multi-directional substitution, make them ideal candidates for drug discovery pipelines.[1] This document provides detailed application notes and experimental protocols for screening the biological activity of novel pyrazole derivatives, tailored for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity Screening

A significant number of pyrazole-containing compounds have been developed as anticancer agents, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell signaling.[6][7][8]

Application Note 1.1: Preliminary Cytotoxicity Screening using MTT Assay

The initial step in evaluating the anticancer potential of pyrazole derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol 1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

Data Presentation 1.1: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Benzothiazole Hybrid (Comp. 25)HT29 (Colon)3.17[7]
Pyrazole Benzothiazole Hybrid (Comp. 25)PC3 (Prostate)6.77[7]
Pyrazole Benzothiazole Hybrid (Comp. 25)A549 (Lung)4.21[7]
1,3,4-Triarylpyrazole (Comp. 6)HepG-2 (Liver)0.09[6]
1,3,4-Triarylpyrazole (Comp. 6)HCT-116 (Colon)0.06[7]
Indole-Pyrazole Hybrid (Comp. 33)HCT116 (Colon)< 23.7[7]
Indole-Pyrazole Hybrid (Comp. 34)MCF7 (Breast)< 23.7[7]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7[9][10]
Application Note 1.2: Target-Based Screening for Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in oncogenic signaling pathways, such as the JAK/STAT or CDK pathways.[11][12] After identifying cytotoxic compounds, secondary assays are crucial to confirm their mechanism of action. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 1.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate (a suitable peptide or protein), ATP, and the pyrazole inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation 1.2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole (Comp. 3f)JAK13.4[12]
4-Amino-(1H)-pyrazole (Comp. 3f)JAK22.2[12]
4-Amino-(1H)-pyrazole (Comp. 3f)JAK33.5[12]
4-Amino-(1H)-pyrazole (Comp. 11b)JAK2<20[12]
4-Amino-(1H)-pyrazole (Comp. 11b)JAK3<20[12]
Pyrazole-based CDK Inhibitor (Comp. 22)CDK224[8]
Pyrazole-based CDK Inhibitor (Comp. 22)CDK523[8]

Visualization 1.1: JAK/STAT Signaling Pathway Inhibition

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Gene Gene Transcription Dimer->Gene Translocates to Nucleus Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Section 2: Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14][15][16] Screening for antimicrobial properties typically involves initial qualitative assays followed by quantitative determination of the minimum concentration required to inhibit microbial growth.

Application Note 2.1: Qualitative and Quantitative Antimicrobial Assays

The agar disc-diffusion method is a widely used preliminary test to assess the antimicrobial activity of test compounds.[14][17] Compounds that show activity can then be further evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[13]

Protocol 2.1: Agar Disc-Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the pyrazole derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[13]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Protocol 2.2: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in Mueller-Hinton Broth or Sabouraud Dextrose Broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

Data Presentation 2.1: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the antimicrobial activity of representative pyrazole derivatives.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Hydrazone 21a62.512562.5[13]
Hydrazone 21b125250125[13]
Imidazothiadiazole 21c0.25> 64> 64[15]
Imidazothiadiazole 23h0.25> 64> 64[15]
Chloramphenicol (Std.)62.5125N/A[13]
Clotrimazole (Std.)N/AN/A62.5[13]

Section 3: General Screening Workflow

A systematic workflow is essential for the efficient discovery and development of biologically active pyrazole derivatives. The process moves from broad, high-throughput screening to more specific, target-oriented assays and finally to lead optimization.

Visualization 3.1: General Workflow for Screening Pyrazole Derivatives

Screening_Workflow Start Synthesis of Pyrazole Library Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary Active Active 'Hits' Identified Primary->Active Potent Activity Inactive Inactive / Toxic Primary->Inactive No/Low Activity Secondary Secondary Assays (e.g., Kinase Inhibition, MIC) Active->Secondary Confirmed Confirmed 'Leads' Secondary->Confirmed Target Confirmed SAR Structure-Activity Relationship (SAR) Studies Confirmed->SAR Optimization Lead Optimization (Improve Potency & Selectivity) SAR->Optimization Optimization->Start Synthesize New Analogs Preclinical Preclinical Development Optimization->Preclinical

Caption: A general workflow for the evaluation of novel pyrazole inhibitors.

References

Synthetic Routes to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established and efficient synthetic methodologies, including two-component and three-component condensation reactions.

Introduction

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their scaffold is a key component in the development of antimicrobial, anti-inflammatory, antitumor, and antioxidant agents. This document details two primary synthetic strategies to access these valuable compounds, providing clear, step-by-step protocols and quantitative data to aid in their successful synthesis and application in research and development.

Two-Component Synthesis: Reaction of (Ethoxymethylene)malononitrile and Aryl Hydrazines

A highly effective and regioselective method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of (ethoxymethylene)malononitrile with various substituted aryl hydrazines. This approach offers excellent yields and high purity of the desired product.

A plausible mechanism for this reaction involves an initial Michael-type addition of the more nucleophilic amino group of the aryl hydrazine to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization to form the stable pyrazole ring.[1]

Experimental Protocol

General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f): [1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aryl hydrazine (1.2 mmol) in absolute ethanol or 2,2,2-trifluoroethanol (2 mL).

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Note: For aryl hydrazine hydrochlorides, a preliminary neutralization step with triethylamine (1.0 mmol) at 0°C in ethanol (2 mL) is required before the addition of (ethoxymethylene)malononitrile.[1]

Data Presentation
CompoundAryl HydrazineSolventYield (%)
3a PhenylhydrazineEthanol84
3b 4-Fluorophenylhydrazine hydrochlorideEthanol47
3c (Perfluorophenyl)hydrazineEthanol63
3d 4-(Trifluoromethyl)phenylhydrazineEthanol67
3e [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazineEthanol47
3f 4-Methoxyphenylhydrazine hydrochlorideEthanol68

Table 1: Isolated yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles synthesized via the two-component method.[1]

Synthetic Pathway

Two_Component_Synthesis cluster_reactants Reactants cluster_product Product EMM (Ethoxymethylene)malononitrile Intermediate Michael Adduct (Uncyclised Hydrazide) EMM->Intermediate + ArylHydrazine Aryl Hydrazine ArylHydrazine->Intermediate Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Product Cyclization -EtOH Conditions Ethanol or TFE Reflux

Caption: Two-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Three-Component Synthesis: One-Pot Reaction of Aldehydes, Malononitrile, and Hydrazines

A versatile and atom-economical approach to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine.[3][4][5] This method is often favored due to its operational simplicity and the ability to generate molecular diversity by varying the three starting components. Many variations of this reaction exist, including catalyst-free conditions and the use of various catalysts to improve reaction rates and yields.[3][4][5] Green chemistry approaches utilizing environmentally benign solvents like water and ethanol, or alternative energy sources like microwave irradiation and ultrasound, have also been successfully employed.[6][7]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Green Media [3]

  • In a round-bottom flask, suspend the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a mixture of water and ethanol (1:1, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aryl hydrazine (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.

Protocol 2: Microwave-Assisted Synthesis [7]

  • In a microwave-safe vessel, mix the heterocyclic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of alcoholic sodium ethoxide.

  • Add phenylhydrazine (1 mmol) to the mixture.

  • Subject the reaction mixture to low-power microwave irradiation (e.g., 210 W) for a short period (typically a few minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure product.

Data Presentation

Quantitative data for the three-component synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions used. The following table provides a representative example of yields obtained under catalyst-free conditions in an aqueous-ethanolic medium.

EntryAldehydeHydrazineTime (h)Yield (%)
1BenzaldehydePhenylhydrazine2.595
24-ChlorobenzaldehydePhenylhydrazine2.098
34-MethoxybenzaldehydePhenylhydrazine3.092
44-NitrobenzaldehydePhenylhydrazine1.596
5Benzaldehyde4-Nitrophenylhydrazine3.590

Table 2: Representative yields for the three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.

Synthetic Pathway

Three_Component_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Malononitrile Malononitrile Malononitrile->Knoevenagel ArylHydrazine Aryl Hydrazine Michael Michael Adduct Knoevenagel->Michael + Aryl Hydrazine Product 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Michael->Product Cyclization - H2O

Caption: Three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.

Conclusion

The synthetic routes detailed in these application notes provide efficient and reliable methods for obtaining 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The two-component synthesis offers high regioselectivity and yields, while the three-component approach provides a versatile and atom-economical pathway to a diverse range of derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Q1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 5-amino-1-methyl-1H-pyrazole-4-carboxylate?

A1: The formation of a regioisomeric mixture, specifically the desired 5-amino-1-methyl isomer and the undesired 3-amino-1-methyl isomer, is a common challenge when using methylhydrazine.[1][2] The regioselectivity is influenced by reaction conditions. Here are some troubleshooting steps:

  • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity. While traditional syntheses often use ethanol, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of the desired 5-amino isomer.[2] Toluene is also a viable solvent that can favor the desired product.[3]

  • Temperature Control: The initial reaction temperature can influence which nitrogen of methylhydrazine attacks the electrophilic carbon. A lower initial temperature (e.g., 20-25°C) during the addition of methylhydrazine, followed by a gradual increase to reflux, can improve regioselectivity.[3]

  • pH of the Reaction Medium: The acidity or basicity of the reaction can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine, thereby influencing the isomer ratio. While detailed studies on this specific reaction are limited, exploring slightly acidic or basic conditions might be beneficial.

Q2: What are the best methods to separate the 5-amino and 3-amino regioisomers?

A2: If a mixture of isomers is formed, separation can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating pyrazole regioisomers. A gradient elution system, for instance, with a hexane/ethyl acetate mixture, can be effective.[1]

  • Crystallization: Fractional crystallization might be possible if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires experimentation with various solvents.

Q3: My reaction yield is low. How can I optimize it?

A3: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.

  • Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). A patent for a similar synthesis suggests an initial insulation period of 1-3 hours at 22-30°C, followed by reflux for 2 hours.[3]

  • Purity of Reagents: Use high-purity starting materials. Impurities in ethoxy methylene ethyl cyanoacetate or the methylhydrazine solution can lead to side reactions.

  • Workup Procedure: After the reaction, cooling the mixture to 9-10°C before filtration can help maximize the precipitation of the product.[3]

Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to this compound

Q4: During the hydrolysis of the ethyl ester, I am observing a significant amount of a byproduct that I suspect is the decarboxylated pyrazole. How can I prevent this?

A4: Decarboxylation of pyrazole-4-carboxylic acids can occur under harsh acidic or basic conditions, especially at elevated temperatures.[4][5]

  • Mild Reaction Conditions: Use milder hydrolysis conditions. Instead of strong bases at high temperatures, consider using a weaker base or conducting the reaction at a lower temperature for a longer duration. For instance, using lithium hydroxide in a mixture of THF, methanol, and water at room temperature can be effective.

  • Control of pH: Carefully neutralize the reaction mixture after hydrolysis. Over-acidification during the workup to precipitate the carboxylic acid can sometimes promote decarboxylation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions that could lead to decarboxylation.

Q5: The hydrolysis of my ethyl ester is incomplete. What can I do to drive the reaction to completion?

A5: Incomplete hydrolysis can be due to several factors.

  • Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide in a mixture of ethanol and water is a common and effective system for ester hydrolysis.[6] The solubility of the ester might be an issue; ensuring a homogeneous solution can improve reaction rates.

  • Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete saponification.

  • Temperature: While high temperatures can cause decarboxylation, a moderate increase in temperature (e.g., refluxing at a controlled temperature) can help drive the reaction to completion. Optimization is key.

Q6: I am having trouble purifying the final carboxylic acid product. What are the recommended purification methods?

A6: The purification of the final product typically involves removing unreacted starting material, the decarboxylated byproduct, and inorganic salts from the hydrolysis.

  • Acid-Base Extraction: After hydrolysis, the basic reaction mixture can be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove any non-acidic organic impurities. The aqueous layer is then carefully acidified to precipitate the carboxylic acid.

  • Recrystallization: The crude carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol/water mixtures. This is effective for removing both more and less soluble impurities.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole Formation

EntrySolventTemperature (°C)Ratio of 5-amino-1-methyl isomer to 3-amino-1-methyl isomerYield (%)Reference
1EthanolReflux~1:1 to 2:1Moderate[2]
2Toluene22-30 then RefluxPredominantly 5-amino isomerHigh[3]
32,2,2-Trifluoroethanol (TFE)Room TemperatureSignificantly increased selectivity for the 5-amino isomerGood[2]
41,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room TemperatureHigh selectivity for the 5-amino isomerGood[2]

Table 2: Troubleshooting Guide for the Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

ProblemPotential CauseRecommended SolutionExpected Outcome
Decarboxylation Harsh basic/acidic conditions, high temperatureUse milder base (e.g., LiOH), lower reaction temperature, careful pH adjustment during workup.Minimized formation of the decarboxylated byproduct.
Incomplete Hydrolysis Insufficient base, low temperature, poor solubilityUse a larger excess of NaOH or KOH, moderate heating, ensure a homogeneous reaction mixture.Complete conversion of the ester to the carboxylic acid.
Low Purity of Final Product Presence of unreacted ester, decarboxylated product, saltsPurify via acid-base extraction followed by recrystallization from a suitable solvent system.High purity this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in toluene, add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise at 20-25°C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Gradually heat the mixture to reflux and maintain for an additional 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 10°C.

  • Collect the precipitated solid by filtration, wash with cold toluene, and dry under vacuum to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to pH ~4-5 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A 1. Reactants Mixing: - Ethyl 2-cyano-3-ethoxyacrylate - Methylhydrazine - Toluene B 2. Reaction: - Stir at 20-25°C for 2h - Reflux for 2h A->B Dropwise Addition C 3. Workup: - Cool to 10°C - Filter and wash B->C Reaction Completion D 4. Purification (Optional): - Column Chromatography C->D Crude Product E Product: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate C->E If pure enough D->E Pure Product experimental_workflow_hydrolysis cluster_hydrolysis Hydrolysis to this compound F 1. Saponification: - Ethyl Ester - NaOH - Ethanol/Water G 2. Workup: - Remove Ethanol - Wash with Ethyl Acetate F->G Reaction Completion H 3. Precipitation: - Cool and Acidify with HCl G->H Aqueous Solution I 4. Purification: - Recrystallization H->I Crude Product J Final Product: This compound I->J Pure Product troubleshooting_logic cluster_synthesis_troubleshooting Troubleshooting: Synthesis of Ethyl Ester cluster_hydrolysis_troubleshooting Troubleshooting: Hydrolysis to Carboxylic Acid node_sol node_sol P1 Problem: Mixture of Regioisomers S1 Solution: - Use TFE or Toluene as solvent - Control reaction temperature P1->S1 P2 Problem: Low Yield S2 Solution: - Monitor reaction completion (TLC) - Optimize reaction time/temp - Ensure pure reagents P2->S2 P3 Problem: Decarboxylation S3 Solution: - Use milder conditions (LiOH, lower temp) - Careful pH control P3->S3 P4 Problem: Incomplete Hydrolysis S4 Solution: - Increase base equivalents - Ensure homogeneity - Moderate heating P4->S4

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrazole

Q: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes and how can I improve the outcome?

A: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions:

    • Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider refluxing the reaction mixture to ensure it reaches the necessary temperature for the reaction to proceed efficiently.

    • Reaction Time: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent can significantly impact the reaction. While alcohols like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have shown better results in some cases.

    • pH: The acidity or basicity of the reaction medium is crucial. For the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often used to facilitate the formation of the hydrazone intermediate.[2][3][4] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[5][6][7][8][9]

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][10] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][10]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of one isomer.[11]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the attack on one carbonyl group, thus favoring the formation of a single regioisomer.[1][10]

  • Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial hydrazine attack.[10] Electron-withdrawing groups on the dicarbonyl compound can direct the regioselectivity.

  • Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile, thereby affecting the final product distribution.[10] Acidic conditions may favor one regioisomer, while basic conditions could favor the other.[1]

Issue 3: Difficult Purification of the Pyrazole Product

Q: I am having trouble purifying my pyrazole product. What are some effective methods?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.

  • Recrystallization: This is often an effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. The polarity of the eluent can be adjusted to achieve good separation.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the pyrazole, moving it to the aqueous layer. The aqueous layer can then be basified and the pyrazole extracted back into an organic solvent.

  • Dealing with Colored Impurities: Discoloration, often yellow or red, can occur, especially when using hydrazine salts.[1][12] This is often due to the formation of colored impurities from the hydrazine.[1] Washing the crude product with a suitable solvent or using activated carbon during recrystallization can sometimes remove these colored byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles? A1: The Knorr pyrazole synthesis is one of the most widely used methods.[13][14] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[2][3]

Q2: Can I use microwave synthesis for pyrazole formation? A2: Yes, microwave-assisted synthesis is an excellent method for preparing pyrazoles.[5] It often leads to shorter reaction times, higher yields, and can be more environmentally friendly by allowing for the use of less solvent.[5][6][7]

Q3: My reaction mixture turns a dark color. Is this normal? A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting hydrazine.[1] While often not detrimental to the reaction, it can make purification more challenging.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Entry1,3-DiketoneHydrazineSolventCatalystTemp (°C)Time (h)Yield (%)Ref.
1Acetylacetone2,4-DinitrophenylhydrazineEthylene GlycolLiClO4RT0.595[15]
2DibenzoylmethanePhenylhydrazineEthanolAcetic AcidReflux192[15]
31-Phenyl-1,3-butanedioneHydrazine HydrateWaterNano-ZnORT288[15]
4Ethyl AcetoacetatePhenylhydrazineAcetic Acid-110185[4]

Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

EntrySolventRatio of Regioisomers (A:B)Total Yield (%)Ref.
1EtOH55:4590[11]
2TFE85:1592[11]
3HFIP97:395[11]

(A = 1-methyl-3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole; B = 1-methyl-5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole)

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq).

  • Slowly add phenylhydrazine (1.0 eq) to the flask. The reaction can be exothermic.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes, collect it by vacuum filtration and wash with cold ethanol.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general procedure for the rapid synthesis of pyrazoles using microwave irradiation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Acetic acid or other suitable solvent/catalyst

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.

  • Add the solvent and catalyst (if required). For example, for the synthesis of quinolin-2(1H)-one-based pyrazoles, acetic acid can be used as the solvent.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 100-150 °C for 5-20 minutes). These conditions will need to be optimized for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by precipitation upon addition of water, followed by filtration, or by standard work-up and purification procedures.

Mandatory Visualization

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start Pyrazole Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Assess Starting Material Purity CheckYield->CheckPurity Yes CheckRegioisomers Regioisomer Formation? CheckYield->CheckRegioisomers No OptimizeConditions Optimize Reaction (Temp, Time, Solvent, pH) CheckPurity->OptimizeConditions CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry ConsiderMicrowave Consider Microwave Synthesis CheckStoichiometry->ConsiderMicrowave End End ConsiderMicrowave->End OptimizeSolvent Change Solvent (e.g., TFE, HFIP) CheckRegioisomers->OptimizeSolvent Yes PurificationIssues Purification Difficulty? CheckRegioisomers->PurificationIssues No AdjustpH Adjust Reaction pH OptimizeSolvent->AdjustpH StericElectronic Consider Steric/Electronic Effects of Substituents AdjustpH->StericElectronic StericElectronic->End Recrystallize Recrystallization PurificationIssues->Recrystallize Yes Success Successful Synthesis PurificationIssues->Success No ColumnChrom Column Chromatography Recrystallize->ColumnChrom AcidBase Acid-Base Extraction ColumnChrom->AcidBase AcidBase->End Success->End

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Purification of 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common purification methods for this class of compounds are recrystallization and column chromatography.[1][2] Recrystallization is often effective for solid compounds, while column chromatography is useful for separating the target compound from impurities with different polarities.[3][4][5] Acid-base extraction can also be employed to separate the carboxylic acid from neutral or basic impurities.[6]

Q2: My purified compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.

Q3: I am observing poor recovery after recrystallization. How can I improve the yield?

A3: Poor recovery during recrystallization can be due to several factors:

  • High solubility in the chosen solvent: The compound may be too soluble in the solvent, even at low temperatures. Consider using a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).[1]

  • Using too much solvent: This will keep more of your compound dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: What are some common impurities I should expect during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[7] For instance, in syntheses involving hydrazine, regioisomers can sometimes form.[8] Incomplete hydrolysis of ester derivatives will leave the ester as an impurity.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[5]

Troubleshooting Guide

Issue 1: The crude product is an oil and will not crystallize.

  • Question: I have completed the synthesis, and after the workup, my product is a persistent oil instead of a solid. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem. Here are a few troubleshooting steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid compound, add a seed crystal to the oil to induce crystallization.

    • Solvent Addition: Try adding a small amount of a solvent in which your compound is insoluble (an anti-solvent). This can sometimes trigger precipitation.

    • Purification via Chromatography: If the oil is a mixture of your product and impurities, it may be necessary to purify it using column chromatography to isolate the desired compound, which may then crystallize upon solvent removal.[3][4]

Issue 2: My compound is not soluble in common organic solvents for recrystallization.

  • Question: My 5-aminopyrazole carboxylic acid derivative is poorly soluble in common recrystallization solvents like ethanol, acetone, or ethyl acetate. What should I do?

  • Answer: The combination of the amino, pyrazole, and carboxylic acid functional groups can lead to low solubility in some organic solvents.

    • Use of Polar Aprotic Solvents: Try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the careful addition of an anti-solvent like water to induce crystallization.

    • Acid/Base Recrystallization: For aminopyrazole carboxylic acids, you can dissolve the compound in a dilute aqueous base (like NaOH or NaHCO₃), filter out any insoluble impurities, and then re-precipitate the purified acid by adding a dilute acid (like HCl).[10] Similarly, for basic derivatives without the carboxylic acid, dissolving in a dilute acid and re-precipitating with a base can be effective.[11]

Issue 3: Column chromatography results in poor separation of the product and a key impurity.

  • Question: I am using column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Poor separation can be addressed by modifying the chromatography conditions:

    • Solvent System Optimization: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can improve separation.

    • Choice of Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.[4]

Quantitative Data

The following table summarizes representative yields for the synthesis of pyrazole derivatives from various studies. Note that yields are highly dependent on the specific substrates and reaction conditions.

Compound ClassSynthesis MethodPurification MethodYield (%)Reference
Substituted 3-aminopyrazole intermediatesCyclizationColumn Chromatography55-67%[5]
1-Aryl-5-aminopyrazolesCondensationNot specified47-61%[8]
1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazoleCondensationColumn Chromatography35%[4]
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazoleCondensationColumn Chromatography38%[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system determined by TLC).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel. Apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes induce_cryst Induce Crystallization (Scratch, Seed, Anti-solvent) is_solid->induce_cryst No (Oil) is_pure Is the product pure? recrystallize->is_pure end Pure Product is_pure->end Yes column_chrom Perform Column Chromatography is_pure->column_chrom No column_chrom->is_pure cryst_success Crystallization Successful? induce_cryst->cryst_success cryst_success->recrystallize Yes cryst_success->column_chrom No

Caption: Troubleshooting workflow for the purification of a synthesized compound.

Purification_Method_Selection start Start: Crude Product Analysis product_state Product State start->product_state impurity_polarity Impurity Polarity vs. Product Polarity start->impurity_polarity solid Solid product_state->solid liquid_oil Liquid / Oil product_state->liquid_oil similar_polarity Similar impurity_polarity->similar_polarity different_polarity Different impurity_polarity->different_polarity recrystallization Recrystallization solid->recrystallization column_chromatography Column Chromatography liquid_oil->column_chromatography similar_polarity->column_chromatography acid_base_extraction Acid-Base Extraction (for ionizable groups) different_polarity->acid_base_extraction

Caption: Logical guide for selecting an appropriate purification method.

References

troubleshooting guide for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My derivatization reaction (amide or ester formation) is resulting in a low or no yield. What are the common causes?

Low product yield is a frequent issue stemming from several factors, including suboptimal reaction conditions, reagent stability, or inherent properties of the starting materials.[1]

Potential Causes & Solutions:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to couple with an amine or alcohol. If the coupling reagent is inefficient or degraded, activation will be incomplete.[1]

    • Solution: Use fresh, high-quality coupling reagents. For amide coupling, consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] Ensure anhydrous (water-free) conditions, as moisture can hydrolyze the activated intermediate.[1]

  • Deactivation of Nucleophile: The amine (for amidation) can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize the acid and free the amine.[1][2]

  • Steric Hindrance: Bulky chemical groups on either the pyrazole derivative or the coupling partner can physically block the reaction site.[1]

    • Solution: Switch to a more potent coupling reagent designed for hindered substrates (see Table 1). In some cases, increasing the reaction temperature or time may be necessary, but this should be done cautiously to avoid side reactions.[3]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble. For amide couplings, DMF and DCM are common choices. For challenging cases, DMF is often superior.[2]

Q2: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?

The primary challenge with this molecule is its bifunctional nature, containing both an amino group and a carboxylic acid. This can lead to undesirable side reactions if not properly managed.

Potential Side Reactions & Solutions:

  • Self-Polymerization: The most common side reaction is the amino group of one molecule reacting with the activated carboxylic acid of another, forming oligomers or polymers.

    • Solution: This is best prevented by using a protecting group for the functional group you do not want to react. To perform a reaction on the carboxylic acid, first protect the amino group (e.g., with a Boc group).

  • N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC for amide coupling, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive.

    • Solution: Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.

  • Epimerization/Racemization: While the target molecule is achiral, this is a critical consideration if you are coupling it with a chiral amine or alcohol. Harsh bases or high temperatures can lead to a loss of stereochemical integrity.

    • Solution: Use additives known to suppress racemization, such as HOBt or, more effectively, its aza-derivative HOAt. Perform the reaction at lower temperatures (e.g., starting at 0 °C).[2]

Q3: How can I selectively derivatize the carboxylic acid group while leaving the amino group untouched?

Selective derivatization requires an orthogonal protecting group strategy, where one functional group is temporarily masked while the other reacts.[4][5][6]

Strategy: Amine Protection → Carboxylic Acid Derivatization → Deprotection

  • Protect the Amino Group: The amino group is highly nucleophilic and must be protected first. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many coupling conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).

  • Derivatize the Carboxylic Acid: With the amino group protected, the carboxylic acid can be safely activated and coupled to an amine (to form an amide) or an alcohol (to form an ester).

  • Deprotect the Amino Group: Once the desired modification is complete, the Boc group can be removed to yield the final product with a free amino group.

Q4: How can I selectively derivatize the amino group?

The strategy is the reverse of the one described in Q3. The carboxylic acid must be protected, typically as an ester.

Strategy: Carboxylic Acid Protection → Amine Derivatization → Deprotection

  • Protect the Carboxylic Acid: Convert the carboxylic acid to a simple ester, such as a methyl or ethyl ester, via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid). This ester can be hydrolyzed back to the carboxylic acid later using a base like NaOH or LiOH.

  • Derivatize the Amino Group: The free amino group can now be acylated or coupled with another carboxylic acid using standard amide coupling protocols.

  • Deprotect the Carboxylic Acid: The ester is hydrolyzed to reveal the final product with a free carboxylic acid.

Q5: Which coupling reagent should I choose for amide bond formation?

The choice of coupling reagent is critical for achieving high yield and purity.[7] Reagents are broadly classified as carbodiimides, phosphonium salts, and uronium/aminium salts.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Class Examples Advantages Disadvantages Best For...
Carbodiimides EDC, DCC, DICInexpensive, widely available.[7]Moderate reactivity; risk of N-acylurea side product and racemization without additives.Standard, cost-sensitive solution-phase synthesis (often with HOBt or Oxyma).
Uronium/Aminium Salts HATU, HBTU, TBTUHigh reactivity, fast reaction times, low racemization (especially HATU).[1]More expensive; can be sensitive to moisture. Some have safety concerns at scale.[7]Difficult or sterically hindered couplings; reactions where speed is critical.[1]
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for hindered systems; low racemization.[8]Produces carcinogenic HMPA as a byproduct (BOP); PyBOP is a safer alternative.[8]Sterically hindered substrates and N-methyl amines.[8]

Q6: My Fischer esterification reaction is not working or the yield is low. What should I try?

Fischer esterification is an equilibrium-driven process. Low yields are often due to the presence of water or the equilibrium not favoring the product.[9]

Potential Causes & Solutions:

  • Water Presence: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials.

    • Solution: Use an excess of the alcohol reactant to drive the equilibrium forward. If feasible for your substrate, use a Dean-Stark apparatus to physically remove water as it forms. Ensure all glassware and reagents are dry.

  • Insufficient Catalyst: An acid catalyst (like H₂SO₄ or TsOH) is required to protonate the carboxylic acid, making it more electrophilic.

    • Solution: Ensure a catalytic amount of a strong acid is used.

  • Steric Hindrance: Bulky alcohols (e.g., tert-butanol) react very slowly under these conditions.[10]

    • Solution: For hindered alcohols, consider alternative methods. First, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the alcohol in the presence of a base like pyridine.

Q7: What are the best practices for purifying my final pyrazole derivative?

Purification is essential to remove unreacted starting materials, reagent byproducts, and any side products.

Recommended Methods:

  • Column Chromatography: This is the most common method for purifying organic compounds, separating them based on polarity. A suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) can be determined using Thin Layer Chromatography (TLC).[11]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Acid/Base Extraction: Use liquid-liquid extraction to remove acidic or basic impurities. For example, if your product is neutral but you have unreacted carboxylic acid starting material, a wash with a weak base (like aqueous NaHCO₃) can remove it.

  • Crystallization of an Acid Addition Salt: Pyrazoles can be purified by dissolving the crude material in an organic solvent and adding an acid (like phosphoric or oxalic acid) to precipitate the pyrazole as a crystalline salt, leaving impurities behind in the solvent.[12][13]

Experimental Protocols

Protocol 1: Selective Amidation of the Carboxylic Acid via Amine Protection

This protocol outlines the synthesis of an amide derivative at the C4-carboxylic acid position by first protecting the C5-amino group.

  • Step A: Boc-Protection of the Amino Group

    • Dissolve this compound (1 equivalent) in a suitable solvent mixture like 1,4-dioxane and water.

    • Add a base such as sodium hydroxide (NaOH) (approx. 2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with a cold, dilute acid (e.g., 1M HCl) to pH ~3-4 and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected pyrazole.

  • Step B: Amide Coupling

    • Dissolve the Boc-protected pyrazole from Step A (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[2]

    • Cool the solution to 0 °C.

    • Add EDC (1.2 equivalents) to the mixture.

    • Add DIPEA (2.5 equivalents) dropwise.[2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify the crude product by column chromatography.

  • Step C: Boc-Deprotection

    • Dissolve the purified, Boc-protected amide from Step B in a minimal amount of DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the final amide product.

Protocol 2: Selective Esterification of the Carboxylic Acid

This protocol describes a standard Fischer esterification.

  • Dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ester by column chromatography.

Visualizations

G start_end start_end process process reagent reagent product product start 5-Amino-1-methyl-1H- pyrazole-4-carboxylic acid boc2o Boc₂O, Base prot Protect Amino Group prot_prod Boc-Protected Pyrazole prot->prot_prod boc2o->prot coupling_reagents Amine (R-NH₂) EDC, HOBt, DIPEA couple Activate & Couple Acid couple_prod Boc-Protected Amide couple->couple_prod coupling_reagents->couple tfa TFA deprot Remove Boc Group final_prod Final Amide Product deprot->final_prod tfa->deprot

Caption: Workflow for selective amidation of the carboxylic acid group.

G problem problem question question solution solution check check a1 Low / No Yield b1 Are all reagents soluble? a1->b1 c1 Change solvent (e.g., to DMF) b1->c1 No c2 Is reaction anhydrous? b1->c2 Yes d1 Dry solvents/reagents. Run under N₂ or Ar. c2->d1 No d2 Did you pre-activate the acid? c2->d2 Yes e1 Stir acid, coupling reagent, & base for 15-30 min before adding amine. d2->e1 No e2 Is steric hindrance an issue? d2->e2 Yes f1 Use a stronger coupling reagent (e.g., HATU). Increase temperature. e2->f1 Yes f2 Side reactions observed? e2->f2 No g1 Add HOBt/Oxyma. Protect non-reacting functional group. f2->g1 Yes g2 Review stoichiometry and reagent quality. f2->g2 No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis and Purification of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective strategy is a two-step process:

  • Synthesis of the Ethyl Ester Precursor: Reaction of methylhydrazine with ethyl ethoxymethylenecyanoacetate to form ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis (Saponification): Conversion of the ethyl ester to the desired carboxylic acid, typically through alkaline hydrolysis.[1][2][3]

Q2: What are the critical parameters affecting the yield and purity in the synthesis of the ethyl ester precursor?

The key factors influencing the success of the initial cyclization reaction include reaction temperature, choice of solvent, and the purity of the starting materials. Toluene is a commonly used solvent for this reaction. Careful control of the reaction temperature during the addition of methylhydrazine is crucial to manage the exothermic nature of the reaction and prevent side-product formation.

Q3: How can I purify the final this compound?

Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and often requires experimentation. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or mixed solvent systems like ethanol/water are often effective for polar compounds such as aminopyrazole derivatives.[4]

Troubleshooting Guides

Low Yield

Problem: The overall yield of this compound is consistently low.

Possible Cause Troubleshooting Strategy
Incomplete Ester Synthesis Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled.
Suboptimal Hydrolysis Conditions Ensure complete saponification of the ester by monitoring the reaction with TLC. If the reaction is sluggish, a modest increase in the concentration of the base (e.g., NaOH) or an extended reaction time at reflux may be necessary.
Product Loss During Workup During the acidification step after hydrolysis, ensure the pH is carefully adjusted to the isoelectric point of the amino acid to maximize precipitation. Avoid using an excessive amount of acid. Ensure the precipitate is thoroughly collected during filtration.
Product Loss During Recrystallization Use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]
Low Purity

Problem: The final product is contaminated with impurities.

Possible Cause Troubleshooting Strategy
Formation of Regioisomers The reaction of methylhydrazine can potentially lead to the formation of the 3-amino regioisomer. While the desired 5-amino isomer is generally favored under neutral or basic conditions, acidic conditions can alter the regioselectivity.[5] Careful control of pH is important. The isomers can often be separated by fractional recrystallization or column chromatography.[4]
Incomplete Hydrolysis The presence of the starting ethyl ester in the final product indicates incomplete hydrolysis. Extend the reaction time or use slightly more forcing conditions (e.g., higher temperature or base concentration).
"Oiling Out" During Recrystallization This occurs when the compound precipitates as a liquid above its melting point. To prevent this, increase the volume of the "good" solvent, ensure slow cooling, or try a different solvent system. Using a seed crystal can also induce proper crystallization.[4]
Occluded Impurities If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate during recrystallization to allow for the formation of pure crystals.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a similar synthesis.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • 40% Methylhydrazine aqueous solution

  • Toluene

  • Chilled brine

Procedure:

  • In a reactor, add ethyl (ethoxymethylene)cyanoacetate and dissolve it in toluene with stirring.

  • Prepare a dropping funnel with a 40% methylhydrazine aqueous solution.

  • Cool the reactor with chilled brine to 20-25°C.

  • Slowly add the methylhydrazine solution dropwise, maintaining the internal temperature between 22-30°C.

  • After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Slowly raise the temperature to reflux and maintain for 2 hours.

  • Cool the reaction mixture to 9-10°C to precipitate the product.

  • Collect the solid product by filtration and dry it.

Protocol 2: Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This is a general procedure for the alkaline hydrolysis of similar esters and may require optimization.[3][5][6][7]

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Methanol

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in methanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Carefully acidify the remaining aqueous solution with HCl to precipitate the carboxylic acid. Monitor the pH to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification by Recrystallization

This is a general protocol for recrystallization that can be adapted for this compound.[4]

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

Visualizations

experimental_workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Dissolve Ethyl (ethoxymethylene)cyanoacetate in Toluene add_hydrazine Add Methylhydrazine (22-30°C) start->add_hydrazine stir Stir for 1-3 hours add_hydrazine->stir reflux Reflux for 2 hours stir->reflux cool_precipitate Cool to 9-10°C and Filter reflux->cool_precipitate ester_product Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate cool_precipitate->ester_product dissolve_ester Dissolve Ester in MeOH ester_product->dissolve_ester add_base Add aq. NaOH and Reflux dissolve_ester->add_base monitor_tlc Monitor by TLC add_base->monitor_tlc workup Cool, Evaporate MeOH, Acidify with HCl monitor_tlc->workup Reaction Complete final_product 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid workup->final_product recrystallize Recrystallize from Hot Ethanol final_product->recrystallize cool_slowly Slow Cooling & Ice Bath recrystallize->cool_slowly filter_dry Filter and Dry Crystals cool_slowly->filter_dry pure_product Pure Product filter_dry->pure_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies low_yield Low Yield incomplete_ester_synthesis Incomplete Ester Synthesis low_yield->incomplete_ester_synthesis incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis workup_loss Loss During Workup low_yield->workup_loss purification_loss Loss During Purification low_yield->purification_loss monitor_ester Monitor Ester Synthesis (TLC/LC-MS) incomplete_ester_synthesis->monitor_ester optimize_hydrolysis Optimize Hydrolysis Conditions incomplete_hydrolysis->optimize_hydrolysis careful_workup Careful pH Adjustment & Filtration workup_loss->careful_workup optimize_recrystallization Optimize Recrystallization purification_loss->optimize_recrystallization troubleshooting_purity cluster_purity_causes Potential Causes cluster_purity_solutions Troubleshooting Strategies low_purity Low Purity regioisomers Regioisomer Formation low_purity->regioisomers unreacted_ester Unreacted Starting Ester low_purity->unreacted_ester oiling_out "Oiling Out" low_purity->oiling_out occlusion Occluded Impurities low_purity->occlusion control_ph Control Reaction pH regioisomers->control_ph monitor_hydrolysis Ensure Complete Hydrolysis (TLC) unreacted_ester->monitor_hydrolysis adjust_solvent Adjust Recrystallization Solvent/Cooling oiling_out->adjust_solvent slow_crystallization Ensure Slow Crystal Growth occlusion->slow_crystallization

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the synthesis of substituted pyrazoles. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary synthetic goal.[2]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is governed by a combination of factors:[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl group for nucleophilic attack.[1][2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][2] Acidic conditions can protonate the more basic nitrogen, potentially altering the course of the reaction.[2]

  • Solvent: The choice of solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[3][4]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When controlling regioselectivity in the Knorr synthesis proves difficult, several alternative methods can provide unambiguous regiochemical control:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. The regioselectivity is often well-defined, providing a reliable route to specific pyrazole isomers.[2][5]

  • Synthesis from β-Enaminones: Using a β-enaminone, a surrogate for a 1,3-dicarbonyl, can direct the initial attack of the hydrazine to the ketonic carbon, as the enamine functionality is less electrophilic. This approach can ensure the formation of a single regioisomer.[2][6]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method is highly effective for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][7][8]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.

Solutions:

  • Solvent Modification: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can significantly improve regioselectivity.[3][4] These non-nucleophilic solvents do not compete with the hydrazine for attack on the more reactive carbonyl group, leading to a higher preference for one reaction pathway.[4]

  • pH Adjustment: The pH of the reaction can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid) or base can shift the isomeric ratio.[2]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[2] Experimenting with different temperatures is recommended.

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[2]

Solutions:

  • Employ a Regiochemically-Controlled Synthetic Route: Instead of optimizing the Knorr synthesis, consider a more definitive method. The reaction of N-alkylated tosylhydrazones with terminal alkynes offers excellent regioselectivity for 1,3,5-trisubstituted pyrazoles.[2][7][8]

  • Utilize a Dicarbonyl Surrogate: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The difference in electrophilicity between the enamine and ketone functionalities will direct the initial nucleophilic attack of the hydrazine, ensuring the formation of a single regioisomer.[2]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

Solution:

  • Chromatographic Separation: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[2]

    • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]

    • Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to isolate the desired isomer.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and two common substituted hydrazines: methylhydrazine and phenylhydrazine. The data underscores the significant impact of the solvent on the isomer ratio. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).

Entry1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)Total Yield (%)
1R¹=CF₃, R²=PhMethylhydrazineEtOH40:6085
2R¹=CF₃, R²=PhMethylhydrazineTFE85:1590
3R¹=CF₃, R²=PhMethylhydrazineHFIP97:392
4R¹=CF₃, R²=PhPhenylhydrazineEtOH35:6588
5R¹=CF₃, R²=PhPhenylhydrazineTFE95:594
6R¹=CF₃, R²=PhPhenylhydrazineHFIP>99:195
7R¹=Me, R²=PhMethylhydrazineEtOH55:4575
8R¹=Me, R²=PhMethylhydrazineTFE70:3080

Data synthesized from multiple sources for illustrative purposes.[1][3][4]

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[1][3] Optimization may be necessary for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP) in a round-bottom flask.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up to remove any unreacted starting materials and by-products.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using standard analytical techniques (NMR, MS, etc.) to confirm its structure and determine the isomeric ratio.

Visualizations

Knorr_Pyrazole_Synthesis start_A Unsymmetrical 1,3-Dicarbonyl intermediate_A Initial attack at less hindered/more electrophilic carbonyl start_A->intermediate_A Pathway 1 intermediate_B Initial attack at more hindered/less electrophilic carbonyl start_A->intermediate_B Pathway 2 start_B Substituted Hydrazine start_B->intermediate_A start_B->intermediate_B product_A Regioisomer A (Major Product) intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B (Minor Product) intermediate_B->product_B Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., 1:1 mixture) q1 Have you tried using a fluorinated solvent (TFE, HFIP)? start->q1 action1 Action: Change solvent to TFE or HFIP. q1->action1 No q3 Have you tried adjusting the reaction pH or temperature? q1->q3 Yes a1_yes Yes a1_no No q2 Did regioselectivity improve significantly? action1->q2 end_success End: Desired Regioisomer Obtained q2->end_success Yes q2->q3 No a2_yes Yes a2_no No action2 Action: Screen different pH (acidic/basic catalysts) and temperatures. q3->action2 No q4 Is the desired isomer now the major product? q3->q4 Yes a3_yes Yes a3_no No action2->q4 q4->end_success Yes action3 Action: Consider alternative regioselective synthesis methods (e.g., from β-enaminones or via 1,3-dipolar cycloaddition). q4->action3 No a4_yes Yes a4_no No end_alternative End: Alternative Strategy Implemented action3->end_alternative

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Enhancing Metabolic Stability of N-Methyl-5-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of N-methyl-5-aminopyrazole compounds. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines to address common challenges encountered during drug discovery and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of N-methyl-5-aminopyrazole compounds?

A1: The primary metabolic "soft spots" for this class of compounds are typically:

  • N-demethylation: The N-methyl group is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A4, leading to the formation of a formaldehyde and the corresponding N-desmethyl metabolite.[1][2][3] This is often a major clearance pathway.

  • Ring Oxidation: The pyrazole ring itself, along with any appended aromatic systems (like a phenyl ring), can undergo hydroxylation mediated by CYP enzymes.[2][4] Additionally, nitrogen-containing heterocycles can be substrates for Aldehyde Oxidase (AO), a cytosolic enzyme, leading to oxidation at a carbon atom adjacent to a ring nitrogen.[5][6][7]

  • Phase II Conjugation: The pyrazole nitrogens can be susceptible to direct N-glucuronidation by UGT enzymes.[2] If oxidation occurs first to form a hydroxylated metabolite, this new functional group can be rapidly conjugated (glucuronidation or sulfation), leading to high clearance.[8]

Q2: My lead compound shows rapid clearance in initial screens. How do I determine the primary metabolic pathway?

A2: A stepwise approach is recommended:

  • In Vitro Incubations: Start by incubating your compound with human liver microsomes (HLM) and hepatocytes.[9][10]

  • Compare Results: If clearance is high in microsomes, CYP-mediated (Phase I) metabolism is likely dominant.[11] If the compound is stable in microsomes but shows high clearance in hepatocytes, this points towards metabolism by cytosolic enzymes (like AO) or Phase II conjugation pathways that are absent in microsomes.[7][11]

  • Metabolite Identification: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites formed in these incubations.[12] Determining the mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift suggests oxidation; a -14 Da shift suggests N-demethylation).

  • Reaction Phenotyping: To identify the specific enzymes involved, you can use recombinant human CYP enzymes or specific chemical inhibitors for enzymes like AO.[13]

Q3: What are the most effective first-line strategies to block N-demethylation?

A3: The most common and effective strategy is deuteration . Replacing the hydrogen atoms on the N-methyl group with deuterium (N-CD₃) significantly strengthens the C-H (now C-D) bond.[12][14] This slows the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect, thereby reducing the rate of N-demethylation and improving metabolic stability.[15][16][17] In some cases, replacing the methyl group with a larger alkyl group (e.g., N-tert-butyl) can sterically hinder the enzyme from accessing the site, but this can also negatively impact the compound's biological activity.[18]

Q4: How can I protect the pyrazole ring or other aromatic systems from oxidative metabolism?

A4: Several strategies can be employed:

  • Blocking with Halogens: Introducing a fluorine atom at a suspected site of metabolism can block oxidation, as the C-F bond is very strong and resistant to cleavage.[19]

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -SO₂NH₂) on the aromatic ring deactivates it towards electrophilic attack by CYP enzymes.[18]

  • Introduce Nitrogen Atoms: Replacing a C-H in an aromatic ring with a nitrogen atom (e.g., changing a phenyl ring to a pyridine or pyrimidine ring) can increase resistance to CYP-mediated oxidation and may block metabolism by Aldehyde Oxidase.[4][20]

Q5: What is "metabolic switching" and how can I mitigate it?

A5: Metabolic switching occurs when a primary metabolic site is successfully blocked, causing the metabolic machinery to shift to a previously minor, secondary site.[17][18] For example, after deuterating an N-methyl group to prevent N-demethylation, you might see a significant increase in ring hydroxylation. To mitigate this, it is crucial to perform full metabolite identification on your improved analog to identify new metabolic hotspots.[17] A subsequent generation of compounds can then be designed that incorporates modifications to block both the primary and the newly identified secondary sites.

Q6: When should I use liver microsomes versus hepatocytes for my stability assay?

A6: The choice depends on the information you need:

  • Liver Microsomes: Use this system for initial high-throughput screening.[9][12] Microsomes are subcellular fractions containing Phase I enzymes like CYPs and some Phase II enzymes (UGTs).[11] They are ideal for identifying compounds susceptible to CYP-mediated metabolism.

  • Hepatocytes: Use this system for more comprehensive, lower-throughput analysis.[9][10] Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (Phase I, Phase II, and cytosolic enzymes like AO) and cofactors, providing a more complete and physiologically relevant picture of hepatic clearance.[11]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Suggested Solutions & Next Steps
High intrinsic clearance (CLint) in Human Liver Microsomes (HLM). 1. Rapid N-demethylation by CYPs. [16]2. Oxidation of the pyrazole or other aromatic rings. [2]1. Confirm N-demethylation via metabolite ID.2. Synthesize the deuterated (N-CD₃) analog to slow this pathway.[15]3. Identify other oxidation sites. Block these "hotspots" by introducing fluorine or nitrogen atoms.[19][20]4. Reduce overall lipophilicity (LogP/LogD) to decrease non-specific enzyme binding.[18]
Compound is stable in microsomes but shows high clearance in hepatocytes. 1. Metabolism by cytosolic enzymes (e.g., Aldehyde Oxidase).[7]2. Rapid Phase II conjugation (e.g., N-glucuronidation).[2]1. Test stability in liver S9 fractions or cytosol to confirm the role of cytosolic enzymes.[7][9]2. Use specific inhibitors (e.g., hydralazine for AO) to pinpoint the enzyme family.3. Modify the pyrazole ring. Introducing substituents or replacing it with a bioisostere less prone to AO metabolism can help.[21][22]
A deuterated analog shows improved stability, but a new major metabolite appears. Metabolic Switching: The primary metabolic route was blocked, unmasking a secondary pathway.[17]1. Perform full metabolite identification for the deuterated compound to characterize the new major metabolite(s).2. Design a new analog that incorporates modifications to block both the original (N-demethylation) and the new metabolic sites.3. Re-evaluate the new analog in both microsomes and hepatocytes.
High inter-species variability in metabolic rates (e.g., stable in rat microsomes, unstable in human). Differences in enzyme expression and activity between species. Aldehyde Oxidase, in particular, has profound species differences.[5][13]1. Focus on human-derived test systems (HLM, human hepatocytes) as early as possible.[10]2. If AO is suspected, be aware that common preclinical species (e.g., dog) have low AO activity, while cynomolgus monkey and human activity is high. This can lead to misleading preclinical data.[13]3. Select nonclinical species that have a metabolic profile most similar to humans for further studies.[10]

Section 3: Data Presentation - Comparative Metabolic Stability

The following table presents hypothetical data for a parent N-methyl-5-aminopyrazole compound (Parent-01) and several analogs designed to improve metabolic stability. The data is from an in vitro incubation with human liver microsomes (HLM).

Compound IDModificationt½ (min)Intrinsic Clearance (CLint)(µL/min/mg protein)Rationale for Modification
Parent-01None (N-CH₃)8.5234.1Baseline compound
Analog-D3N-CD₃ (Deuterated methyl)25.179.3Slow N-demethylation via kinetic isotope effect.[15]
Analog-F1Fluorine added to phenyl ring12.3161.8Block a potential site of aromatic oxidation.[19]
Analog-PY1Phenyl ring replaced with pyridine15.7126.8Deactivate the ring towards CYP oxidation.[4]
Analog-D3F1N-CD₃ + Phenyl-Fluorine48.940.7Combine strategies to block two metabolic hotspots.

Data is for illustrative purposes only.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well incubation plates and analysis plates

Methodology:

  • Prepare Master Mix: Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 10 minutes.

  • Prepare Compound Plate: Serially dilute the test compound in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.

  • Initiate Reaction: Add the NADPH regenerating system to the master mix to initiate the metabolic reactions. Immediately, transfer the enzyme/cofactor mix to the compound plate.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a quench plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Seal the quench plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 2: General Workflow for Metabolite Identification

Objective: To identify the structure of major metabolites formed during in vitro incubation.

Methodology:

  • Incubation: Perform a scaled-up version of the metabolic stability assay (Protocol 1) with a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 120 minutes) to ensure sufficient formation of metabolites.

  • Sample Preparation: Quench the reaction with cold acetonitrile. After centrifugation, the supernatant is concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase metabolite concentration.

  • LC-MS/MS Analysis:

    • Inject the concentrated sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Perform a full scan analysis to detect all ions present.

    • Perform a product ion scan (MS/MS) on the parent compound to establish its fragmentation pattern.

    • Use data mining software to search the full scan data for potential metabolites based on expected mass shifts (e.g., +15.99 for oxidation, -14.02 for N-demethylation, +176.03 for glucuronidation).

  • Structure Elucidation: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. A common fragmentation pattern confirms the core structure is intact, while shifts in fragment masses can help pinpoint the site of modification.

Section 5: Visual Guides and Workflows

Metabolic_Pathways cluster_parent Parent Compound cluster_metabolites Major Metabolic Pathways parent N-Methyl-5-Aminopyrazole (Parent) M1 N-Desmethyl Metabolite parent->M1 CYP450s (N-demethylation) M2 Hydroxylated Metabolite (Ring Oxidation) parent->M2 CYP450s / Aldehyde Oxidase (Oxidation) M3 N-Glucuronide Conjugate parent->M3 UGTs (Glucuronidation)

Caption: Common metabolic pathways for N-methyl-5-aminopyrazole compounds.

Decision_Workflow start Start with Lead Compound stability_check Is compound metabolically unstable in HLM or Hepatocytes? start->stability_check identify_hotspot Identify Metabolic Hotspot(s) (Metabolite ID) stability_check->identify_hotspot Yes end Metabolically Stable Compound stability_check->end No pathway What is the primary pathway? identify_hotspot->pathway demethylation N-Demethylation pathway->demethylation N-Demethylation oxidation Ring/Aromatic Oxidation pathway->oxidation Oxidation other Other (e.g., Conjugation) pathway->other Other strategy1 Strategy: Deuterate N-methyl group (N-CD3) demethylation->strategy1 strategy2 Strategy: Block site with F or N; Add Electron-Withdrawing Group oxidation->strategy2 strategy3 Strategy: Modify structure to reduce susceptibility to UGTs/AO other->strategy3 synthesize Synthesize & Test New Analog strategy1->synthesize strategy2->synthesize strategy3->synthesize synthesize->stability_check

Caption: Decision-making workflow for improving metabolic stability.

Experimental_Workflow cluster_exp Experimental Process step1 1. In Vitro Stability Screen (Microsomes & Hepatocytes) step2 2. Analyze Data (Calculate t½ and CLint) step1->step2 decision Is CLint acceptable? step2->decision step3 3. Metabolite Identification (LC-MS/MS) decision->step3 No end_point Advance Lead Candidate decision->end_point Yes step4 4. Design New Analogs (e.g., Deuteration, Blocking) step3->step4 step5 5. Synthesize & Purify New Analogs step4->step5 step5->step1

Caption: A typical experimental workflow for stability assessment and optimization.

References

managing side reactions during the synthesis of aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of aminopyrazole derivatives.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

One of the most common challenges in the synthesis of N-substituted aminopyrazoles is the formation of a mixture of regioisomers (3-aminopyrazole and 5-aminopyrazole). The ratio of these isomers is highly dependent on reaction conditions.[1]

Q: How can I selectively synthesize the 5-aminopyrazole isomer?

A: To favor the thermodynamically more stable 5-aminopyrazole isomer, use neutral or acidic conditions at elevated temperatures. This allows for equilibration of intermediates, leading to the most stable product.[2]

Experimental Protocol: Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control) [1]

  • Reaction Setup: In a suitable flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M). Add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). Alternatively, a microwave reactor can be used at 120-140°C for 10-30 minutes.[2]

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

Q: How can I selectively synthesize the 3-aminopyrazole isomer?

A: The 3-aminopyrazole isomer is typically the kinetically favored product. Its formation is promoted by using basic conditions and low temperatures.[2]

Experimental Protocol: Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control) [1]

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool this solution to 0°C using an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product using an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified promptly.

Table 1: Influence of Reaction Conditions on Regioselectivity

PrecursorHydrazineConditionsProduct Ratio (5-amino : 3-amino)YieldReference
3-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene, MWFavors 5-aminopyrazole90% (5-amino)[2]
3-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH, MWFavors 3-aminopyrazole85% (3-amino)[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtOH, 70°CThermodynamic Product-[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtONa, EtOH, 0°CKinetic Product-[2]
Enol ether (R=Me)Substituted HydrazineBasic conditionsFavors 3-aminopyrazole93%[3]

Note: '-' indicates data not specified in the source.

G cluster_0 Troubleshooting Regioisomer Formation start Reaction yields a mixture of 3- and 5-aminopyrazole isomers q1 Which isomer is desired? start->q1 thermo Desired: 5-Aminopyrazole (Thermodynamic Product) q1->thermo 5-amino kinetic Desired: 3-Aminopyrazole (Kinetic Product) q1->kinetic 3-amino thermo_cond Use Thermodynamic Control: - Neutral or acidic catalyst (e.g., AcOH) - Higher temperature (e.g., reflux) - Longer reaction time thermo->thermo_cond kinetic_cond Use Kinetic Control: - Strong base (e.g., NaOEt) - Low temperature (e.g., 0°C) - Shorter reaction time kinetic->kinetic_cond analyze Confirm regiochemistry using 2D NMR (HMBC) or X-ray crystallography thermo_cond->analyze kinetic_cond->analyze

Caption: Troubleshooting workflow for managing regioisomer formation.

Issue 2: Incomplete Reaction and Presence of Intermediates

Sometimes, the reaction may be sluggish or stall, leading to the isolation of uncyclized hydrazone intermediates.[1]

Q: How can I drive the cyclization to completion?

A: Several strategies can be employed:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can facilitate the final cyclization and aromatization steps.

  • Catalyst: The addition of an acid or base catalyst can promote the cyclization step. For instance, in the synthesis of 5-aminopyrazoles from β-ketonitriles, an acid catalyst is often used.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields by efficiently overcoming activation energy barriers.[2]

G cluster_1 Troubleshooting Incomplete Reactions start Reaction is slow or incomplete; uncyclized intermediates detected check_conditions Review Reaction Conditions start->check_conditions temp Is the temperature high enough for cyclization? check_conditions->temp catalyst Is a catalyst required? check_conditions->catalyst time Is the reaction time sufficient? check_conditions->time increase_temp Increase temperature or switch to reflux temp->increase_temp No add_catalyst Add appropriate catalyst (acid or base) catalyst->add_catalyst Yes mw_synthesis Consider microwave-assisted synthesis for faster, cleaner reaction time->mw_synthesis No monitor Monitor reaction to completion using TLC or LC-MS increase_temp->monitor add_catalyst->monitor mw_synthesis->monitor

Caption: Workflow for addressing incomplete aminopyrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are other common side products besides regioisomers?

A1: Other potential side products include:

  • Uncyclized Hydrazone Intermediates: These can be isolated if the cyclization step is incomplete.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the product can sometimes be acetylated.

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.

Q2: My purification is difficult. How can I effectively separate the regioisomers?

A2: The most effective approach is to optimize the reaction for high regioselectivity to minimize the formation of the isomeric mixture in the first place. If separation is unavoidable, column chromatography is the most common method, but it can be challenging due to the similar polarities of the isomers. Careful selection of the solvent system is crucial.

Q3: How can I confirm the regiochemistry of my final product?

A3: Unambiguous structure determination often requires advanced 2D NMR techniques. Specifically, 1H-15N HMBC is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.

Q4: Can exothermic reactions be an issue in aminopyrazole synthesis?

A4: Yes, the reaction of hydrazine hydrate with precursors like β-ketonitriles can be highly exothermic.[4] It is crucial to control the rate of addition of the hydrazine and use an efficient cooling system to maintain the desired reaction temperature and prevent runaway reactions.

Kinetic vs. Thermodynamic Control

The regioselectivity of aminopyrazole synthesis is a classic example of kinetic versus thermodynamic control.

G cluster_2 Kinetic vs. Thermodynamic Control reactants Reactants (e.g., 3-alkoxyacrylonitrile + R-NHNH2) kinetic_product Kinetic Product (3-Aminopyrazole) - Lower activation energy - Forms faster reactants->kinetic_product Fast, irreversible thermo_product Thermodynamic Product (5-Aminopyrazole) - More stable - Lower overall energy reactants->thermo_product Slow, reversible conditions_k Kinetic Conditions - Low Temperature - Strong Base - Irreversible kinetic_product->conditions_k conditions_t Thermodynamic Conditions - High Temperature - Acid/Neutral - Reversible/Equilibration thermo_product->conditions_t

Caption: Conceptual diagram of kinetic vs. thermodynamic control pathways.

Aminopyrazole Derivatives in Signaling Pathways

Aminopyrazole derivatives are widely studied as inhibitors of various protein kinases due to their ability to mimic the hinge-binding motif of ATP. A notable example is their application as inhibitors in the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[5][][7]

G cluster_3 p38 MAPK Signaling Pathway Inhibition stimuli Stress Stimuli / Cytokines (e.g., UV, TNF-α, IL-1) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38  Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates  Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Aminopyrazole-based p38 Inhibitor inhibitor->p38  Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by aminopyrazole derivatives.

References

analytical methods for detecting impurities in 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

General FAQs

Q1: What are the potential impurities in the synthesis of this compound?

A1: A thorough understanding of the manufacturing process is necessary to identify all potential process impurities.[1] However, based on common pyrazole synthesis routes, potential impurities can be broadly categorized as:

  • Starting Materials: Unreacted starting materials and reagents.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • By-products: Compounds formed from side reactions, such as regioisomers, which can be challenging to separate due to similar physicochemical properties.[2]

  • Degradants: Impurities formed by the degradation of the active pharmaceutical ingredient (API) during manufacturing or storage. Forced degradation studies can help identify these.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process.[1]

Q2: Which analytical method is most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying non-volatile and semi-volatile impurities in pharmaceutical manufacturing.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain pyrazole isomers.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural identification and characterization of unknown impurities isolated by chromatographic techniques.[7][8][9]

Analytical Workflow for Impurity Detection

The following diagram outlines a typical workflow for identifying and quantifying impurities.

Analytical_Workflow cluster_prep Preparation & Screening cluster_dev Method Development & Validation cluster_analysis Analysis & Identification cluster_quant Quantification & Reporting SamplePrep Sample Preparation (Dissolution, Dilution) MethodSelect Method Selection (HPLC, GC-MS, etc.) SamplePrep->MethodSelect MethodDev Method Development & Optimization MethodSelect->MethodDev Validation Method Validation (ICH Guidelines Q2(R1)) MethodDev->Validation RoutineAnalysis Routine Analysis & Impurity Detection Validation->RoutineAnalysis Isolation Impurity Isolation (if unknown) RoutineAnalysis->Isolation StructElucid Structural Elucidation (NMR, HRMS) Isolation->StructElucid Quant Quantification of Impurities StructElucid->Quant Report Reporting & Documentation Quant->Report

Caption: General workflow for pharmaceutical impurity analysis.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is a cornerstone technique for analyzing the purity of pharmaceutical compounds.[3] A reversed-phase HPLC (RP-HPLC) method is commonly used for polar compounds like pyrazole carboxylic acids.

Experimental Protocol: HPLC Method Development

This protocol provides a starting point for developing an HPLC method for this compound and its impurities. Optimization will be required.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Whenever possible, use the mobile phase as the sample solvent to avoid peak distortion.[10]

    • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The table below provides typical starting parameters for method development.

ParameterRecommended Starting ConditionNotes
Column C18, 150 mm x 4.6 mm, 5 µmA common choice for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier helps to protonate the carboxylic acid for better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for RP-HPLC.
Gradient Start with a shallow gradient (e.g., 5% to 95% B over 30 min)Allows for the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[10]
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 230 nm and 254 nmMonitor at multiple wavelengths to ensure all impurities are detected. A Photo Diode Array (PDA) detector is ideal.

HPLC Troubleshooting FAQs

HPLC_Troubleshooting Problem Problem: Peak Tailing Cause1 Chemical Effects (Secondary Interactions) Problem->Cause1 Cause2 Column Issues Problem->Cause2 Cause3 System & Method Issues Problem->Cause3 Sol1a Adjust Mobile Phase pH Cause1->Sol1a Sol1b Use High Purity Solvents Cause1->Sol1b Sol2a Use Guard Column Cause2->Sol2a Sol2b Flush or Replace Column Cause2->Sol2b Sol3a Inject in Mobile Phase Cause3->Sol3a Sol3b Check for Dead Volume Cause3->Sol3b

Caption: Troubleshooting logic for HPLC peak tailing.

Q3: Why are my chromatographic peaks tailing?

A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause (Chemical): Your analyte (a carboxylic acid) may have secondary interactions with residual silanol groups on the silica-based C18 column.

    • Solution: Adjust the mobile phase pH by adding an acid modifier like formic or acetic acid to suppress the ionization of the carboxylic acid and silanol groups.[11]

  • Cause (Column): The column may be contaminated or have a void at the inlet.

    • Solution: Use a guard column to protect the analytical column from sample matrix contaminants.[11] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[12]

  • Cause (System): The sample solvent may be too strong compared to the mobile phase, or there could be extra-column dead volume.

    • Solution: Dilute or dissolve your sample in the mobile phase.[10] Check all fittings between the injector and detector for tightness to minimize dead volume.

Q4: What causes a noisy or drifting baseline?

A4: Baseline issues often point to problems with the mobile phase or detector.

  • Cause: Contamination in the mobile phase or inadequate degassing.[4]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Ensure the mobile phase is thoroughly degassed using an online degasser or sonication.[4]

  • Cause: Detector instability or leaks in the system.[4]

    • Solution: Allow the detector lamp to warm up sufficiently. Regularly inspect the system for leaks, especially around the pump seals and detector flow cell.[4]

Q5: My retention times are shifting. What should I check?

A5: Retention time variability compromises the reliability of your analysis.

  • Cause: Inconsistent mobile phase composition or temperature fluctuations.

    • Solution: If using a gradient, ensure the pump's mixing performance is adequate. You can verify this by preparing the mobile phase manually and running it isocratically.[11] Use a column oven to maintain a constant temperature.[10]

  • Cause: Column degradation or equilibration issues.

    • Solution: Ensure the column is fully equilibrated after changing mobile phases or after a gradient run; this may require flushing with 10-20 column volumes.[10] If retention times consistently decrease and peaks broaden, the column may need to be replaced.

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, particularly regioisomers of pyrazole derivatives.[2]

Experimental Protocol: GC-MS Analysis

This protocol is adapted for the analysis of pyrazole isomers and other potential volatile impurities.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of a polar solvent like methanol, then dilute to the mark with a less polar solvent like dichloromethane. This ensures the dissolution of a wide range of potential impurities.[2]

    • Derivatization (Optional): For non-volatile carboxylic acids, derivatization (e.g., trimethylsilylation) might be necessary to increase volatility.[13]

  • GC-MS Conditions:

ParameterRecommended Starting ConditionNotes
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard carrier gas for GC-MS.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading. Adjust ratio based on sample concentration.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose program; should be optimized for specific impurities.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.
Mass Range 40 - 450 amuCovers the expected mass range of the parent compound and its impurities.
GC-MS Troubleshooting FAQs

Q6: I am seeing poor peak resolution or broad peaks. Why?

A6: This can be due to several factors related to the injection or the column.

  • Cause: Slow injection or inappropriate inlet temperature.

    • Solution: Ensure the autosampler injects the sample rapidly. Optimize the inlet temperature to ensure complete and fast vaporization without causing thermal degradation.

  • Cause: Column contamination or degradation.

    • Solution: "Bake out" the column at its maximum rated temperature for a short period to remove contaminants. If performance does not improve, trim 10-20 cm from the front of the column or replace it.

Q7: Why can't I identify impurities using the mass spectral library?

A7: Library matching can be inconclusive for novel or isomeric impurities.

  • Cause: The impurity is not in the commercial library, or it is an isomer with a very similar fragmentation pattern to other compounds.[2]

    • Solution: Do not rely solely on library hits. Analyze the fragmentation pattern to deduce the structure.[14] The loss of molecular fragments can provide clues about the impurity's structure. For pyrazoles, common fragmentations involve the loss of N₂ or HCN.[14] If possible, synthesize or acquire a reference standard of the suspected impurity for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities that have been isolated.[7][9]

FAQs: Using NMR for Impurity Identification

Q8: What NMR experiments are most useful for identifying an unknown impurity?

A8: A suite of 1D and 2D NMR experiments is typically required for full structural characterization.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity to neighboring protons. It is often the first and most sensitive experiment performed.[7]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[7]

Q9: How can I use NMR to determine the quantity of an impurity?

A9: Quantitative NMR (qNMR) can be used to determine the purity of a sample or the concentration of an impurity without needing a reference standard for the impurity itself.

  • Method: An internal standard with a known concentration and a simple, well-resolved NMR signal is added to the sample. By comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard, the amount of the impurity can be accurately calculated.

References

Validation & Comparative

A Comparative Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its key isomers: 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This document summarizes their physicochemical properties, outlines detailed synthetic protocols, and presents a framework for comparing their biological activities, supported by established experimental methodologies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The strategic placement of amino and carboxylic acid functional groups on the 1-methyl-pyrazole core gives rise to isomers with distinct chemical and biological profiles. While direct comparative studies on these specific isomers are limited in published literature, this guide synthesizes available data and proposes a comprehensive experimental workflow for their head-to-head evaluation.

Physicochemical Properties: A Comparative Overview

The relative positions of the amino and carboxyl groups significantly influence the physicochemical properties of these isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for each isomer.

PropertyThis compound3-amino-1-methyl-1H-pyrazole-4-carboxylic acid4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₅H₇N₃O₂C₅H₇N₃O₂C₅H₇N₃O₂
Molecular Weight 141.13 g/mol [3]141.13 g/mol 141.13 g/mol
XLogP3 -0.4-0.4-0.4
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 444
Polar Surface Area 81.1 Ų81.1 Ų81.1 Ų
pKa (predicted) ~3.5-4.5 (acidic), ~2-3 (basic)~3.5-4.5 (acidic), ~3-4 (basic)~3.5-4.5 (acidic), ~4-5 (basic)

Note: Some properties are computed and may vary from experimental values.

Synthesis and Experimental Protocols

The synthesis of these aminopyrazole carboxylic acid isomers can be achieved through multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of each isomer, based on established methodologies.

Synthesis of this compound

This synthesis involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine, followed by hydrolysis of the resulting ester.[4]

Step 1: Synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide.

  • Stir the mixture at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of the 3-amino isomer can be adapted from procedures for similar 3-aminopyrazoles, starting from ethyl 2-cyano-3-oxobutanoate.

Step 1: Synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • React ethyl 2-cyano-3-oxobutanoate with an excess of dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 3 hours.

  • Remove the excess DMF-DMA under reduced pressure.

  • Dissolve the resulting enamine in ethanol and add methylhydrazine (1.1 eq.).

  • Reflux the mixture for 6 hours.

  • Cool and concentrate the reaction mixture. Purify by column chromatography to yield the desired ethyl ester.

Step 2: Hydrolysis to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

  • Follow the hydrolysis procedure as described for the 5-amino isomer.

Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the 4-amino isomer can be achieved through nitration of the corresponding pyrazole-5-carboxylic acid, followed by reduction.[5]

Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

  • To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1 eq.) in concentrated sulfuric acid, add fuming nitric acid (1.2 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice and collect the precipitate by filtration. Wash with cold water and dry to yield the nitro-intermediate.

Step 2: Reduction to 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid

  • Suspend the nitro-intermediate in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Comparative Biological Activity

Proposed Experimental Workflow for Comparative Biological Evaluation

G cluster_synthesis Synthesis and Purification cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison s1 Synthesize Isomers: - this compound - 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid - 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid s2 Purify by Crystallization/ Column Chromatography s1->s2 s3 Characterize by NMR, IR, MS s2->s3 a1 Anti-inflammatory Activity: COX-2 Inhibition Assay s3->a1 a2 Anticancer Activity: MTT Proliferation Assay (e.g., on HT-29, MCF-7 cell lines) s3->a2 a3 Kinase Inhibition: (e.g., CDK2/5, IRAK4) s3->a3 d1 Determine IC50 values for each isomer in each assay a1->d1 a2->d1 a3->d1 d2 Compare potencies and selectivities d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

Caption: Proposed experimental workflow for the comparative biological evaluation of aminopyrazole isomers.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds (the three pyrazole isomers) at various concentrations to the sample wells. Include a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value for each isomer.

Inflammatory Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins like PGE₂. Inhibition of this pathway can lead to a reduction in inflammation and pain.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandin E2 (PGE2)->Inflammation, Pain, Fever Aminopyrazole Isomers Aminopyrazole Isomers Aminopyrazole Isomers->COX-2

Caption: Inhibition of the COX-2 pathway by aminopyrazole isomers.

Conclusion

This guide provides a comparative framework for evaluating this compound and its 3-amino and 4-amino isomers. While existing literature suggests that the 5-amino isomer may hold greater promise for anti-inflammatory and anticancer applications, the proposed experimental workflow will enable a definitive, data-driven comparison of their biological activities. The provided synthetic protocols offer a clear path to obtaining these compounds for further investigation. This comparative approach is essential for identifying the most promising isomer for development as a novel therapeutic agent.

References

The 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a therapeutic candidate. This guide provides an objective comparison of the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives against established kinase inhibitor scaffolds. This analysis is supported by experimental data from peer-reviewed literature, with a focus on inhibitory activities against key kinase targets.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for inhibitor design. The 5-aminopyrazole substitution, in particular, has been shown to be a valuable pharmacophore, with derivatives demonstrating potent inhibition of a range of kinases.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear benchmark of the 5-aminopyrazole scaffold's performance, this guide presents a comparative analysis of its inhibitory activity against other widely recognized kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against several important kinase families implicated in cancer and inflammatory diseases.

Table 1: Comparative Inhibitory Activity against Janus Kinases (JAKs)
ScaffoldCompound/DerivativeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
5-Aminopyrazole Compound 3f (a 4-amino-(1H)-pyrazole derivative)3.42.23.5[3]
PyrimidineRuxolitinib3.32.8428
PyrimidineBaricitinib5.95.7>400
PyrimidineUpadacitinib431202300
QuinazolineTozasertib (Pan-Aurora inhibitor with JAK activity)---[2]
Table 2: Comparative Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
ScaffoldCompound/DerivativeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
5-Aminopyrazole Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)464199[4]
PyrimidinePemigatinib0.40.51
QuinazolineRogaratinib15<119
Indole-----
Table 3: Comparative Inhibitory Activity against p38 MAP Kinase
ScaffoldCompound/Derivativep38α IC50 (nM)Reference
5-Aminopyrazole Compound 2jPotent inhibitor with excellent cellular potency[1]
Pyrazole UreaBIRB 7960.1 (Kd)[5]
Pyrimidine---
Indole---
Table 4: Comparative Inhibitory Activity against c-Jun N-terminal Kinases (JNKs)
ScaffoldCompound/DerivativeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
Aminopyrazole SR-4326--Highly selective[6]
IndenoquinoxalineIQ-1--Submicromolar binding[7]
Pyrimidine----
Quinazoline----

Signaling Pathways and Experimental Workflows

To provide a broader context for the presented data, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor discovery and validation.

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors p38 p38 p38->Transcription Factors JNK JNK JNK->Transcription Factors Stress Stimuli Stress Stimuli Stress Stimuli->p38 Stress Stimuli->JNK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Inflammation

MAPK Signaling Pathway

Start Start: Target Identification HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead (Scaffold Hopping, SAR) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Biochem_Assay Biochemical Assays (IC50 Determination) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Potency & Toxicity) Lead_Opt->Cell_Assay Biochem_Assay->Lead_Opt Biochem_Assay->Cell_Assay In_Vivo In Vivo Models (Efficacy & PK/PD) Cell_Assay->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Kinase Inhibitor Discovery Workflow

Experimental Protocols

The determination of IC50 values is a cornerstone of kinase inhibitor characterization. Below are generalized protocols for two common, robust, and high-throughput compatible biochemical kinase assays.

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: A two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.

  • General Protocol:

    • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in an appropriate kinase buffer. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[8][9][10][11][12]

LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.

  • Principle: The assay uses a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate. When the antibody binds to the phosphorylated, fluorescein-labeled substrate, FRET occurs between the Tb donor and the fluorescein acceptor, generating a signal.

  • General Protocol:

    • Kinase Reaction: In a multi-well plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound in kinase buffer. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Add a solution containing a Tb-labeled phospho-specific antibody and EDTA (to stop the kinase reaction) to each well.

    • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for antibody-substrate binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio indicates inhibition of the kinase. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16][17]

Conclusion

The this compound scaffold and its close analogs represent a versatile and potent platform for the development of kinase inhibitors. The presented data demonstrates that derivatives of this scaffold can achieve nanomolar potency against key kinase targets, comparable to, and in some cases exceeding, that of other established inhibitor classes. The synthetic accessibility and favorable drug-like properties of the pyrazole core, combined with the potential for diverse functionalization, underscore its continued importance in the field of drug discovery. This guide provides a valuable comparative resource for researchers and drug development professionals seeking to leverage this privileged scaffold in their kinase-targeting programs.

References

A Comparative Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ongoing search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Heterocyclic carboxylic acids are a cornerstone of drug design, with their ability to engage in key interactions with biological targets. Among these, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a promising scaffold. This guide provides a comprehensive, data-driven comparison of this compound with other key heterocyclic carboxylic acids, including imidazoles, oxazoles, and thiazoles, to inform rational drug design strategies.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of key properties for pyrazole, imidazole, oxazole, and thiazole carboxylic acid cores reveals important distinctions.

Heterocyclic CorepKa of Conjugate AcidClogP (approx.)Key Features
Pyrazole~2.5~0.24Weakly basic, with two adjacent nitrogen atoms. The 1-methyl group in the title compound increases lipophilicity.
Imidazole~7.0-0.08More basic than pyrazole, with nitrogens in a 1,3-arrangement. Can act as both a hydrogen bond donor and acceptor.[1][2]
Oxazole~0.8~0.4Weakly basic due to the electron-withdrawing oxygen atom. Less aromatic than thiazole.[3]
Thiazole~2.5~0.4Similar basicity to pyrazole. The sulfur atom can participate in unique interactions.

Table 1: Comparative physicochemical properties of representative heterocyclic carboxylic acid cores. ClogP values are approximate for the parent heterocycle and will vary with substitution.

Biological Activity: A Comparative Overview of In Vitro Data

The true potential of a scaffold lies in its biological activity. The following table summarizes reported in vitro activities for derivatives of these heterocyclic carboxylic acids against various targets. It is important to note that these are not direct head-to-head comparisons, as experimental conditions vary between studies.

Heterocyclic Class & Derivative ExampleTargetAssay TypeIC50/EC50Reference
Pyrazole Carboxylic Acids
5-amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR1, FGFR2, FGFR3Biochemical Assay46 nM, 41 nM, 99 nM[4]
N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (1)IRAK4Biochemical Assay110 nM[5]
Pyrazolylthiazole carboxylic acid derivative (2c)Inflammation (in vivo)Carrageenan-induced rat paw edema89.59% inhibition[6]
Imidazole Carboxylic Acids
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)PKC-ιCell-based assayNot specified[7]
Oxazole Carboxylic Acids
Oxazole-pyrazole-thiazole hybrid (8a)HT-29 and MCF-7 cancer cell linesCytotoxicity Assay13.22 µM and 6.41 µM[8]
Thiazole Carboxylic Acids
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14)BJAB (B-cell lymphoma) cell lineProliferation AssayNot specified[9]
Pyrazolylthiazole carboxylic acid derivative (2h)Gram-positive bacteriaMIC Assay6.25 µg/mL[6]

Table 2: Selected in vitro biological activities of various heterocyclic carboxylic acid derivatives. This table is for illustrative purposes and not a direct comparison due to varying experimental conditions.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. Pyrazole carboxylic acids have been implicated in several key signaling pathways, most notably in inflammation and immune responses.

Cyclooxygenase (COX) Inhibition Pathway

Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.[10]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H->Thromboxane Prostacyclin Prostacyclin (Vasodilation) Prostaglandins_H->Prostacyclin Inhibitor Pyrazole Carboxylic Acid Derivative Inhibitor->COX2

Caption: COX-2 inhibition by pyrazole derivatives.

IRAK4 Signaling Pathway in Immune Response

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.[5]

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_MAPK NF-κB & MAPK Activation TAK1->NFkB_MAPK Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_MAPK->Inflammatory_Cytokines Inhibitor 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid derivative Inhibitor->IRAK4

Caption: IRAK4 signaling pathway inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are representative methodologies for key assays.

Protocol 1: Fluorescent COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[11][12][13]

  • Reagent Preparation:

    • Prepare a 10X solution of the test compound (e.g., this compound) in DMSO.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.

    • Prepare a working solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the 10X test compound solution to the sample wells.

    • Add 10 µL of DMSO to the positive control wells and 10 µL of a known COX-2 inhibitor (e.g., celecoxib) to the negative control wells.

    • Add 80 µL of the master mix containing COX-2 enzyme and the fluorescent probe to all wells.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: ALKBH1 Demethylase Activity Assay

This protocol is based on a methylation-sensitive restriction digest assay.[14][15]

  • Substrate Preparation:

    • Synthesize a single-stranded DNA oligonucleotide containing a single N6-methyladenine (6mA) within a DpnII restriction site (GATC).

  • Demethylation Reaction:

    • In a microcentrifuge tube, combine the 6mA-containing oligonucleotide, recombinant human ALKBH1 enzyme, Fe(II) (as ferrous ammonium sulfate), and 2-oxoglutarate in the reaction buffer.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Inactivate the ALKBH1 enzyme by heating at 95°C for 10 minutes.

  • Restriction Digest and Analysis:

    • Anneal the complementary DNA strand to the reaction product to form a double-stranded DNA.

    • Add the DpnII restriction enzyme to the reaction. DpnII will only cleave the DNA if the 6mA has been demethylated to adenine.

    • Incubate at 37°C for 1 hour.

    • Analyze the reaction products by polyacrylamide gel electrophoresis (PAGE). The presence of cleaved DNA fragments indicates ALKBH1 demethylase activity.

Protocol 3: In Vitro ADME Profiling Workflow

A standard workflow to assess the drug-like properties of heterocyclic carboxylic acids.[4][16][17][18]

ADME_Workflow Compound Test Compound (e.g., 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid) Solubility Aqueous Solubility Assay Compound->Solubility Permeability PAMPA / Caco-2 Permeability Assay Compound->Permeability Metabolic_Stability Microsomal / Hepatocyte Stability Assay Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition Plasma_Binding Plasma Protein Binding Assay Compound->Plasma_Binding Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis Plasma_Binding->Data_Analysis

References

A Comparative Guide to the Biological Activity of 5-Amino-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5-amino-1H-pyrazole-4-carboxylic acid and its corresponding carboxamide have been investigated for a range of therapeutic applications. This guide provides an objective comparison of their performance across several key biological activities, supported by experimental data and detailed protocols to aid in research and development.

While the core focus is the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid structure, this guide includes data on closely related analogues, particularly at the N1 position, to provide a broader and more practical overview based on available literature.

Anticancer Activity: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a critical driver in various cancers.[1] Consequently, FGFRs are significant targets for anticancer drug development. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent covalent inhibitors of FGFRs, targeting both wild-type and drug-resistant mutant forms.[1]

Data Presentation: Pan-FGFR Inhibitory Activity

A notable derivative, compound 10h (a 5-amino-1H-pyrazole-4-carboxamide), has demonstrated potent activity against multiple FGFR isoforms and cancer cell lines.[1]

CompoundTarget Enzyme / Cell LineActivity TypeIC50 (nM)
10h FGFR1 (enzyme)Inhibition46[1]
FGFR2 (enzyme)Inhibition41[1]
FGFR3 (enzyme)Inhibition99[1]
FGFR2 V564F mutant (enzyme)Inhibition62[1]
NCI-H520 (lung cancer cell)Anti-proliferative19[1]
SNU-16 (gastric cancer cell)Anti-proliferative59[1]
KATO III (gastric cancer cell)Anti-proliferative73[1]

The signaling cascade initiated by FGFR activation is a key pathway controlling cell proliferation, survival, and migration. Its deregulation is a hallmark of many cancers.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Gene

Figure 1: Simplified FGFR Signaling Pathway.
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against FGFR enzymes.

  • Reagent Preparation : All reagents, including the recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic polypeptide like Poly(Glu,Tyr)4:1), ATP, and test compounds, are diluted in a kinase assay buffer.[2]

  • Assay Plate Setup : The assay is performed in a 384-well plate. A serial dilution of the test compound is prepared.

  • Reaction Mixture : In each well, the following components are added in order:

    • Test compound or DMSO (vehicle control).

    • FGFR enzyme solution.

    • A mixture of the substrate and ATP to initiate the kinase reaction.[3]

  • Incubation : The plate is incubated at room temperature for a defined period, typically 60 to 120 minutes, to allow for the phosphorylation of the substrate by the enzyme.[3]

  • Detection : The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the reaction.[3] This involves:

    • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction.

  • Data Analysis : Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[4]

Antidiabetic Activity: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for treating type 2 diabetes and obesity.[5][6]

Data Presentation: PTP1B Inhibitory Activity

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., FGFR, PTP1B) - Test Compound (Serial Dilution) - Substrate & ATP/pNPP start->reagents plate Dispense into 384-well Plate: 1. Compound/Vehicle 2. Kinase Solution reagents->plate preincubate Pre-incubate plate (e.g., 10-15 min at 37°C) (Allows inhibitor-enzyme interaction) plate->preincubate initiate Initiate Reaction: Add Substrate/ATP mix preincubate->initiate incubate Incubate (e.g., 60-120 min at 37°C) initiate->incubate detect Stop Reaction & Detect Signal (e.g., Luminescence, Absorbance) incubate->detect analyze Data Analysis: Calculate % Inhibition Determine IC50 value detect->analyze end End analyze->end

Figure 2: General Workflow for an In Vitro Enzyme Inhibition Assay.
Experimental Protocol: In Vitro PTP1B Enzymatic Assay

This colorimetric assay measures the inhibitory effect of compounds on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.[6][7]

  • Reagent Preparation :

    • Assay Buffer : Typically 25-50 mM buffer (e.g., Tris-HCl or HEPES) at pH 7.0-7.5, containing NaCl, EDTA, and freshly added DTT.[5][6][7]

    • PTP1B Enzyme : Recombinant human PTP1B is diluted to a working concentration (e.g., 1 µg/mL) in the assay buffer.[6]

    • Substrate : A stock solution of pNPP is prepared and diluted to a working concentration (e.g., 4 mM) in the assay buffer.[6]

    • Test Compounds : Stock solutions are typically made in DMSO and then serially diluted.

  • Assay Procedure (96-well plate) :

    • To each well, add the test compound solution.

    • Add the PTP1B enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[7]

    • Initiate the reaction by adding the pNPP substrate solution to all wells.[7]

  • Measurement :

    • The plate is incubated at 37°C for 10-30 minutes.[6][7] The enzymatic dephosphorylation of pNPP produces p-nitrophenol, a yellow product.

    • The absorbance is measured at 405 nm using a microplate reader.[5][7] A stop solution (e.g., 1 M NaOH) can be added before reading.[7]

  • Data Analysis :

    • The absorbance of the blank is subtracted from all other readings.

    • The percentage of inhibition is calculated relative to the positive control (enzyme activity without inhibitor).

    • IC50 values are determined by plotting percent inhibition versus the log of inhibitor concentration.

Antimicrobial Activity

The pyrazole scaffold is present in many compounds with significant antimicrobial properties. Derivatives are often screened for their ability to inhibit the growth of various bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity (MIC)

Several pyrazole derivatives have shown promising activity against a range of microbial strains.[8]

CompoundTarget OrganismActivity TypeMIC (µg/mL)
21a Aspergillus nigerAntifungal2.9[8]
Staphylococcus aureusAntibacterial62.5[8]
Bacillus subtilisAntibacterial125[8]
Klebsiella pneumoniaeAntibacterial62.5[8]
21b Aspergillus nigerAntifungal7.8[8]
Bacillus subtilisAntibacterial250[8]
Klebsiella pneumoniaeAntibacterial125[8]
21c Aspergillus nigerAntifungal7.8[8]
Staphylococcus aureusAntibacterial125[8]
Escherichia coliAntibacterial250[8]

Note: Compounds 21a-c are 4-(2-arylhydrazineylidene)-pyrazole-1-carbothiohydrazides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Results p1 Prepare serial two-fold dilutions of test compound in broth in a 96-well plate a1 Inoculate each well with the microbial suspension p1->a1 p2 Prepare standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) p2->a1 a2 Include controls: - Growth (Inoculum + Broth) - Sterility (Broth only) - Positive (Standard Antibiotic) a1->a2 a3 Incubate plate (e.g., 37°C for 18-24 hours) a2->a3 r1 Visually inspect for turbidity (microbial growth) a3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

References

A Head-to-Head Showdown: Comparing IRAK4 Inhibitors Across Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors derived from different chemical scaffolds. We delve into their mechanisms of action, biochemical potency, cellular activity, and selectivity profiles, supported by experimental data to inform strategic decisions in inflammation and oncology research.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and certain cancers. In recent years, a variety of small molecule inhibitors targeting IRAK4 have emerged, each with unique chemical structures and biological profiles. This guide offers a head-to-head comparison of prominent IRAK4 inhibitors, focusing on their distinct scaffolds and the resulting differences in their performance.

The Evolving Landscape of IRAK4 Inhibition: Beyond the Kinase Domain

While early efforts focused on developing ATP-competitive kinase inhibitors, the field has evolved to recognize the dual kinase and scaffolding functions of IRAK4. This has led to the development of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs) that induce the degradation of the IRAK4 protein, and scaffolding inhibitors that disrupt its protein-protein interactions. This guide will compare traditional kinase inhibitors with these next-generation molecules.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the biochemical and cellular potency of representative IRAK4 inhibitors from different structural classes.

Compound Scaffold Modality Biochemical IC50 (nM) Cellular Activity Key Selectivity Information
Zimlovisertib (PF-06650833) Isoquinoline-carboxamide[1]Kinase Inhibitor0.2[2]IC50 = 2.4 nM (R848-induced TNF release in PBMCs)[3][4]Highly selective; ~7,000-fold more selective for IRAK4 than IRAK1. Of a panel of over 200 kinases, only 12 had IC50 values <1 µM.[3]
Zabedosertib (BAY-1834845) Indazole[5][6]Kinase Inhibitor3.4 - 3.55[7][8]Potently inhibits release of pro-inflammatory cytokines in human PBMCs.[8]High selectivity confirmed in a KINOMEscan panel.[5][6]
Emavusertib (CA-4948) Oxazolo[4,5-b]pyridine[9]Kinase Inhibitor31.7[10]IC50 <250 nM for inhibition of TNF-α, IL-1β, IL-6, and IL-8 release in THP-1 cells.[4][11]Dual inhibitor of IRAK4 and FLT3. Also inhibits CLK1, CLK2, CLK4, DYRK1A/B, TrkA/B, Haspin, and NEK11 at 1 µM.[4][10][12]
AS2444697 Pyrazole-oxazole carboxamideKinase Inhibitor21[13]Inhibits LPS-induced TNF-α and IL-6 production in PBMCs.30-fold more selective for IRAK4 over IRAK1. A broader kinase selectivity panel is not publicly available.[12][13]
KT-474 (SAR444656) Heterobifunctional PROTAC[14]DegraderDC50 = 1.5 nM (IRAK4 degradation in human PBMCs)[15]IC50 = 3 nM (R-848-induced IL-8 release in human PBMCs).[15]Selective for IRAK4 degradation over a panel of 468 kinases at 1 µM.[15]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; PBMC: Peripheral Blood Mononuclear Cell.

Visualizing the Mechanism of Action

To better understand how these inhibitors function, it is essential to visualize the IRAK4 signaling pathway and the experimental workflows used for their evaluation.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_myddosome Myddosome Complex cluster_nucleus Nucleus cluster_inhibitors Points of Intervention TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Downstream Signaling NF-κB & MAPK Pathways TRAF6->Downstream Signaling Gene Expression Pro-inflammatory Cytokine Genes Downstream Signaling->Gene Expression Kinase Inhibitor Kinase Inhibitors Kinase Inhibitor->IRAK4 Inhibits ATP binding pocket Degrader PROTAC Degraders Degrader->IRAK4 Induces Proteasomal Degradation Scaffolding Inhibitor Scaffolding Inhibitors Scaffolding Inhibitor->MyD88 Blocks Interaction

Caption: IRAK4 signaling pathway and inhibitor intervention points.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) IC50 Determine IC50 Value Kinase Assay->IC50 Selectivity Kinase Selectivity Profiling (Kinome Scan) IC50->Selectivity Off-target Identify Off-Target Effects Selectivity->Off-target Cell-based Assay Cell-Based Functional Assay (e.g., Cytokine Release in PBMCs) Off-target->Cell-based Assay Cellular IC50 Determine Cellular Potency Cell-based Assay->Cellular IC50 Animal Model In Vivo Efficacy Models (e.g., CIA, Lupus models) Cellular IC50->Animal Model Efficacy Assess Therapeutic Efficacy Animal Model->Efficacy

Caption: General experimental workflow for IRAK4 inhibitor evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of inhibitor performance. Below are representative methodologies for key assays.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of IRAK4 enzymatic activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • TR-FRET compatible kinase buffer

    • ATP

    • Biotinylated peptide substrate

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Test compound dissolved in DMSO

    • 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer.

    • Reaction Setup: In a 384-well plate, add the test compound, IRAK4 enzyme, and the biotinylated peptide substrate.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phospho-substrate antibody and SA-APC.

    • Data Acquisition: After another incubation period, read the plate on a TR-FRET-compatible plate reader.

    • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytokine Release Assay

This assay assesses the ability of an inhibitor to block IRAK4-mediated signaling in a cellular context.

  • Objective: To measure the inhibition of TLR-induced pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Isolated human PBMCs

    • Cell culture medium (e.g., RPMI-1640)

    • TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)

    • Test compound dissolved in DMSO

    • 96-well cell culture plates

    • ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)

  • Procedure:

    • Cell Seeding: Seed PBMCs into a 96-well plate.

    • Compound Treatment: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 60 minutes).

    • Stimulation: Add the TLR agonist to the wells to stimulate cytokine production.

    • Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

    • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The landscape of IRAK4 inhibition is diverse and rapidly evolving. While traditional kinase inhibitors like Zimlovisertib and Zabedosertib demonstrate high potency and selectivity, newer modalities such as the PROTAC degrader KT-474 offer a distinct mechanism of action by eliminating the IRAK4 protein entirely, thereby addressing both its kinase and scaffolding functions. Emavusertib's dual inhibition of IRAK4 and FLT3 highlights a strategy for targeting multiple oncogenic pathways. The choice of an optimal IRAK4 inhibitor will ultimately depend on the specific disease context, the desired therapeutic window, and the relative importance of inhibiting the kinase versus the scaffolding functions of IRAK4. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the continued development of novel IRAK4-targeted therapies.

References

Structure-Activity Relationship (SAR) of 5-Aminopyrazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives. It highlights their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents, supported by quantitative data and detailed experimental protocols.

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and potent enzyme inhibition.[3] This guide delves into the SAR of these derivatives, focusing on key therapeutic targets and providing a comparative analysis of their efficacy.

Anticancer Activity: Targeting Kinases and Cell Proliferation

5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases and directly inhibiting cancer cell proliferation.[3][4]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and gatekeeper mutant forms of the enzyme.[5]

One notable compound, 10h , from a recent study, displayed nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[5] This compound also effectively suppressed the proliferation of lung and gastric cancer cell lines.[5] The structure-activity relationship of these derivatives highlights the importance of the acrylamide group for covalent binding to the receptor.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)NCI-H520 (Lung Cancer) IC50 (nM)SNU-16 (Gastric Cancer) IC50 (nM)KATO III (Gastric Cancer) IC50 (nM)
10h 46419962195973

Data sourced from a 2024 study on pan-FGFR covalent inhibitors.[5]

Aurora Kinase Inhibition

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. Pyrazole derivatives have been identified as potent Aurora kinase A inhibitors.[6][7] Structure-based drug design has led to the development of compounds with significant inhibitory activity. For instance, the substitution of an ethyl carboxylate with a 3-acetamidophenyl amide at the C-4 position of the pyrazole ring resulted in a 450-fold increase in potency.[7]

CompoundAurora A IC50 (µM)
8a (initial hit) 15.1
12w (optimized) 0.033

Data from a study on the structure-based design of Aurora kinase A inhibitors.[7]

General Anticancer Cytotoxicity

Several novel 5-aminopyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is often assessed using the SRB assay. For example, chloroacetanilide and enamine derivatives of 5-aminopyrazole have shown potent antitumor activity against hepatocellular carcinoma (Hep-G2) cells.

CompoundTarget Cell LineIC50 (µM)
Chloroacetanilide derivative 8 Hep-G23.6
Enamine derivative 19 Hep-G217.7
Pyrazolopyrimidine 16 Hep-G224.4
Maleimide derivative 10a Hep-G237
5-aminopyrazole derivative 3 Hep-G241

Data from a 2021 study on novel antioxidant and antitumor 5-aminopyrazole derivatives.

Anti-inflammatory Activity: Targeting p38 MAPK and COX Enzymes

Chronic inflammation is implicated in a multitude of diseases, and 5-aminopyrazole derivatives have emerged as promising anti-inflammatory agents.[3]

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses.[8] 5-Aminopyrazole derivatives have been developed as potent and selective p38α inhibitors.[9] Systematic SAR studies have led to the identification of compounds with excellent cellular potency in inhibiting TNFα production, a key inflammatory cytokine.[9] The substitution pattern on the pyrazole core and the nature of the side chains are critical for potent inhibition.

A notable example is compound 2j , which demonstrated high efficacy in an in vivo model of TNFα production.[9]

Compoundp38α MAP Kinase IC50Cellular Potency (TNFα inhibition)
2j Potent and selectiveExcellent

Qualitative data from a 2010 study on 5-amino-pyrazoles as p38α inhibitors.[9]

Cyclooxygenase (COX) Inhibition

Certain 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents, exhibiting inhibitory activity against COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrase.[10] The presence of a benzenesulfonamide moiety is a key pharmacophore for selective COX-2 binding.[10]

CompoundCOX-2 IC50 (nM)5-LOX IC50 (µM)
7a 492.4
7b 601.9
7j 602.5

Data from a study on multi-target anti-inflammatory 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives.[10]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

  • Target cancer cell lines

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase (e.g., p38α, FGFR1)

  • Kinase-specific substrate (e.g., ATF-2 for p38)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and a mixture of the substrate and ATP.[12]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[12]

  • Luminescence Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[12]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[12]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

p38_MAPK_Pathway stress Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 ATF2 ATF-2 p38->ATF2 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 gene_expression Inflammatory Gene Expression ATF2->gene_expression MAPKAPK2->gene_expression inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 SAR_Workflow synthesis Synthesis of 5-Aminopyrazole Derivatives in_vitro In Vitro Screening (Kinase Assays, Cell Viability) synthesis->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Efficacy (Animal Models) lead_optimization->in_vivo

References

Aminopyrazole-Based Drugs: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors for various therapeutic targets, particularly protein kinases implicated in cancer. This guide provides a comprehensive evaluation of the in vitro and in vivo efficacy of several notable aminopyrazole-based drug candidates, comparing their performance with established alternatives where applicable. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key assays are provided.

In Vitro Efficacy: Targeting Key Oncogenic Drivers

Aminopyrazole derivatives have demonstrated significant inhibitory activity against several key protein kinases involved in tumor progression, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK), and AXL receptor tyrosine kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. A series of 3-aminopyrazole derivatives have been developed as covalent inhibitors of FGFR2 and FGFR3, showing excellent activity against both wild-type and gatekeeper mutant versions of these enzymes, a common mechanism of resistance to existing RTK inhibitors.[1]

Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors

CompoundTargetAssayIC50 (nM)Cell LineCellular IC50 (nM)
Compound 19 FGFR2, FGFR3 (wild-type and gatekeeper mutant)FRET Assay-BaF3Sub-micromolar
ErdafitinibFGFR (pan-inhibitor)----
PemigatinibFGFR2----

Note: Specific IC50 values for Compound 19 in the FRET assay were not provided in the source material, but it was identified as a lead compound with sub-micromolar cellular potency. Erdafitinib and Pemigatinib are included as approved FGFR inhibitors for comparative context.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole analogs have been synthesized and identified as potent and selective inhibitors of CDK2 and CDK5.[2] Furthermore, other aminopyrazole derivatives have shown significant cytotoxicity and potent inhibition of CDK9.[3][4]

Table 2: In Vitro Activity of Aminopyrazole-Based CDK Inhibitors

CompoundTargetAssayIC50 (µM)Cell Line(s)Cytotoxicity (GI%)
Analog 24 CDK2/5Kinase AssayPotent and SelectivePancreatic Ductal Carcinoma-
Compound 6 CDK9Kinase Assay0.496 - 7.149MCF-7, HepG2, HCT-116Significant
RoscovitineCDK2Kinase Assay---
Compound 4 CDK2/CA IXKinase AssayMicromolarMCF-7, HepG2, HCT-116Significant

Note: Roscovitine is a well-known CDK inhibitor included for comparison. Compound 4 demonstrated dual inhibition of CDK2 and Carbonic Anhydrase IX (CA IX).[5]

AXL Receptor Tyrosine Kinase Inhibitors

The AXL receptor tyrosine kinase is a promising target for cancer therapy due to its role in cell proliferation, migration, and drug resistance.[6] A series of 3-aminopyrazole derivatives have been discovered as potent and selective AXL kinase inhibitors.[6][7]

Table 3: In Vitro Activity of a Lead Aminopyrazole-Based AXL Inhibitor

CompoundTargetAssayIC50 (nM)Kd (nM)Cell LineCellular Effect
6li AXLKinase Assay1.60.26Ba/F3-TEL-AXLPotent inhibition of proliferation
BGB324 (Bemcentinib)AXLKinase Assay14---

Note: BGB324 (Bemcentinib) is a selective AXL inhibitor that has entered clinical trials and is included for comparison.

In Vivo Efficacy: Preclinical Validation in Animal Models

Select aminopyrazole-based drug candidates have progressed to in vivo studies, demonstrating significant anti-tumor efficacy in xenograft models.

FGFR Inhibitor In Vivo Studies

Compound 19, a covalent FGFR inhibitor, exhibited a promising pharmacokinetic profile, with good oral bioavailability and exposure in mice, suggesting its potential for in vivo efficacy.[1]

Table 4: Pharmacokinetic Properties of FGFR Inhibitor Compound 19

CompoundDosing RouteDose (mg/kg)ClearanceBioavailability
19 IV5Moderate-
19 Oral10-Good
AXL Inhibitor In Vivo Studies

The potent AXL inhibitor, compound 6li, demonstrated significant in vivo antitumor efficacy in a xenograft model using highly metastatic murine breast cancer 4T1 cells.[6] This highlights its potential as a therapeutic agent for aggressive cancers.

CDK9 Inhibitor In Vivo Studies

A radiolabeled version of the CDK9 inhibitor, compound 6 (¹³¹I-6), showed potent targeting ability in solid tumors in an in vivo biodistribution study, suggesting its potential as both a therapeutic and an imaging agent.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process of these aminopyrazole-based drugs, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Drug Action FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Aminopyrazole Aminopyrazole-based FGFR Inhibitor Aminopyrazole->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by Aminopyrazole-Based Drugs.

CDK_Cell_Cycle_Pathway cluster_drug Drug Action G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase (DNA Synthesis) CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB M M Phase (Mitosis) M->G1 G1_S_transition G1/S Transition G1_S_transition->S G2_M_transition G2/M Transition G2_M_transition->M CDK2_CyclinE->G1_S_transition CDK2_CyclinA->G2 CDK1_CyclinB->G2_M_transition Aminopyrazole_CDK Aminopyrazole-based CDK Inhibitor Aminopyrazole_CDK->CDK2_CyclinE Inhibition Aminopyrazole_CDK->CDK2_CyclinA Inhibition

Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.

Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification (e.g., Kinase) Compound_Screening Compound Screening (e.g., HTS) Target_ID->Compound_Screening Kinase_Assay Biochemical Assay (e.g., Kinase Assay for IC50) Compound_Screening->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation for EC50) Kinase_Assay->Cell_Assay Selectivity Selectivity Profiling Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Xenograft Xenograft Model Efficacy PK_Studies->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General Experimental Workflow for Drug Efficacy Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of aminopyrazole-based drugs.

In Vitro Kinase Inhibition Assay (FRET-Based)
  • Principle: Förster Resonance Energy Transfer (FRET) assays are used to measure the enzymatic activity of kinases. A peptide substrate and a phosphospecific antibody are labeled with a FRET donor and acceptor pair. Phosphorylation of the substrate by the kinase leads to a change in the FRET signal.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a microplate well.

    • The aminopyrazole compound at various concentrations is added to the wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A solution containing the labeled antibody is added to stop the reaction and allow for antibody-substrate binding.

    • The FRET signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the aminopyrazole drug or a vehicle control.

    • After a 48-72 hour incubation period, the assay reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence is measured using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 or GI50 values are determined.

In Vivo Xenograft Model
  • Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a drug candidate in a living organism.

  • Procedure:

    • Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The aminopyrazole drug is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

    • The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

This guide provides a snapshot of the promising landscape of aminopyrazole-based drugs. The presented data and methodologies underscore the potential of this chemical scaffold in the development of novel targeted therapies for cancer and other diseases. Further research and clinical investigations are warranted to fully elucidate their therapeutic utility.

References

A Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors: Selectivity Profiles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Kinase Selectivity Profiles of Five Prominent Aminopyrazole Inhibitors.

The aminopyrazole scaffold has proven to be a versatile and privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative overview of the kinase selectivity profiles of five distinct aminopyrazole-based inhibitors targeting different kinase families: Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), c-Jun N-terminal Kinase (JNK), Janus Kinases (JAKs), and Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections detail their quantitative inhibitory activities, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Kinase Selectivity Profiles: A Comparative Summary

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the available kinase selectivity data for five aminopyrazole inhibitors. It is important to note that the data is compiled from various studies employing different assay formats, and direct comparison of absolute values should be made with caution.

Table 1: Selectivity Profile of Compound 43d (CDK16 Inhibitor)

Target KinaseCellular Potency (EC50)Assay TypeNotes
CDK16/cyclin Y33.4 nMNanoBRETHighly potent against the primary target.[1]
CDK17/cyclin Y21.2 nMNanoBRETPotent against other PCTAIRE subfamily members.[1]
CDK18/cyclin Y120.6 nMNanoBRETPotent against other PCTAIRE subfamily members.[1]
PFTAIRE Family50 - 180 nMNanoBRETActive against the related PFTAIRE kinase family.[1]
~100 Kinase PanelSelectiveDSFExhibited selective inhibition in a broad kinase panel.[1]

Table 2: Selectivity Profile of Compound 6 (FGFR Inhibitor)

Target Kinase/Cell LinePotency (IC50/GI50)Assay TypeNotes
FGFR2 V564F (mutant)1.7 nM (IC50)FRETPotent against gatekeeper mutant.[2]
FGFR3 V555M (mutant)1.0 nM (IC50)FRETPotent against gatekeeper mutant.[2]
BaF3 FGFR2 WT0.1 nM (GI50)CellularSub-nanomolar potency in a wild-type cell line.[2]
BaF3 FGFR2 V564F0.1 nM (GI50)CellularRetains potency against the mutant cell line.[2]
RT112 (FGFR3 fusion)9.4 nM (GI50)CellularActive against an endogenous fusion protein.[2]
FGFR1ActiveCellularRetained activity against FGFR1.[2]
FGFR4Some selectivityCellularShows some selectivity against FGFR4.[2]

Table 3: Selectivity Profile of SR-3576 (JNK3 Inhibitor)

Target KinasePotency (IC50)Assay TypeNotes
JNK37 nMEnzymaticHighly potent against the primary target.[3][4]
JNK1170 nMEnzymaticInhibits JNK1 at higher concentrations.
p38>20,000 nMEnzymaticOver 2800-fold selectivity against p38 MAPK.[3][4]

A comprehensive kinome scan for SR-3576 against a broad panel of kinases is not publicly available.[5]

Table 4: Selectivity Profile of Compounds 3f and 11b (JAK Inhibitors)

CompoundTarget KinasePotency (IC50) / ActivityAssay TypeNotes
3f JAK13.4 nMEnzymaticPotent pan-JAK inhibitor.[6]
JAK22.2 nMEnzymaticPotent pan-JAK inhibitor.[6]
JAK33.5 nMEnzymaticPotent pan-JAK inhibitor.[6]
Flt-3, VEGFR-2, PDGFRα, TYK2Active at 20 nMEnzymaticShows activity against other cancer-related kinases.[6]
11b JAK2, JAK3SelectiveEnzymaticExhibits good selectivity for JAK2 and JAK3 over a panel of 14 other kinases.[6]

Table 5: Selectivity Profile of Compound 18 (LRRK2 Inhibitor)

Target Kinase% Inhibition at 1 µMAssay TypeNotes
LRRK2HighEnzymaticPrimary target.
TSSK175.2%Invitrogen Kinase PanelThe only off-target with >75% inhibition out of 185 kinases.[7]
Other 184 kinases<75%Invitrogen Kinase PanelHighly selective profile.[7]

Experimental Protocols

The characterization of kinase inhibitors relies on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to determining the kinase selectivity profiles presented above.

In Vitro Kinase Inhibition Assays

These assays directly measure the effect of an inhibitor on the enzymatic activity of a purified kinase.

1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a common method for determining the IC50 values of inhibitors.

  • Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., SR-3576, JAK inhibitor 3f) in DMSO.

    • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

    • Enzyme and Substrate Addition: Add the purified recombinant kinase (e.g., JNK3, JAK2) and a specific peptide substrate to the wells.

    • Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using a Kinase Detection Reagent.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

This method is frequently used for assessing inhibitors of receptor tyrosine kinases like FGFR.

  • Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. The binding of a terbium-labeled anti-phospho antibody to the phosphorylated substrate brings the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound 6) in DMSO.

    • Reaction Setup: In a 384-well plate, add the diluted inhibitor.

    • Kinase and Substrate Addition: Add the purified recombinant kinase (e.g., FGFR2) and a fluorescently labeled substrate.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding EDTA and add a terbium-labeled antibody specific to the phosphorylated substrate.

    • Incubation: Incubate for a period (e.g., 30-60 minutes) to allow for antibody binding.

    • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

    • Data Analysis: Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value from a dose-response curve.[11][12]

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its target in a live-cell environment.

1. NanoBRET™ Target Engagement Assay

This assay is used to quantify compound binding to a specific kinase in living cells.

  • Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket acts as the energy acceptor. An inhibitor competing with the tracer for binding to the kinase will disrupt BRET.

  • Procedure:

    • Cell Preparation: Co-transfect HEK293 cells with a vector encoding the NanoLuc®-fused kinase (e.g., CDK16-NanoLuc®) and a corresponding cyclin expression vector.

    • Compound Addition: After overnight incubation, add serial dilutions of the test inhibitor (e.g., Compound 43d) to the cells.

    • Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.

    • Equilibration: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.

    • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the cellular EC50 can be determined.[1][13][14]

Signaling Pathways and Experimental Workflows

Visualizing the signaling context of a targeted kinase and the experimental process for its inhibition is crucial for understanding the inhibitor's impact.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by the aminopyrazole inhibitors discussed.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Cmpd 3f) Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyrazole inhibitors like Compound 3f.

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR Autophosphorylation RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation PLCg PLCγ Pathway FGFR->PLCg Activation Inhibitor FGFR Inhibitor (e.g., Cmpd 6) Inhibitor->FGFR Inhibition Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation RAS_MAPK->Cell Proliferation,\nDifferentiation Cell Survival Cell Survival PI3K_AKT->Cell Survival Cell Migration Cell Migration PLCg->Cell Migration

Caption: The FGFR signaling cascade and its inhibition by aminopyrazole compounds such as Compound 6.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a fundamental experiment in characterizing kinase inhibitors.

Kinase_Assay_Workflow start Start step1 Prepare Serial Dilutions of Aminopyrazole Inhibitor start->step1 step2 Dispense Inhibitor into 384-well Plate step1->step2 step3 Add Purified Kinase Enzyme and Peptide Substrate step2->step3 step4 Initiate Reaction with ATP step3->step4 step5 Incubate at Room Temperature step4->step5 step6 Stop Reaction and Add Detection Reagents step5->step6 step7 Measure Signal (Luminescence or FRET) step6->step7 step8 Data Analysis: Calculate % Inhibition step7->step8 step9 Generate Dose-Response Curve and Determine IC50 step8->step9 end End step9->end

References

Comparative Assessment of Off-Target Effects of Drugs Derived from 5-Amino-1-Methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of kinase inhibitors derived from the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold. Understanding the selectivity profile of these compounds is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This document summarizes quantitative data from various experimental assays, details the methodologies used, and visualizes relevant signaling pathways and experimental workflows.

Executive Summary

Drugs developed from the this compound core structure have shown significant promise as inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders. While potent against their primary targets, a thorough assessment of their off-target interactions is essential for advancing these candidates through the drug development pipeline. This guide focuses on a comparative analysis of the selectivity profiles of representative compounds targeting IRAK4, FGFR, and CDKs, providing a framework for evaluating their therapeutic potential and liabilities.

Comparative Off-Target Profiles

The following tables summarize the inhibitory activity of selected compounds against their primary targets and a panel of off-target kinases. Data is presented as IC50 (half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, as reported in the cited literature.

Table 1: Off-Target Profile of an IRAK4 Inhibitor (Example: PF-06650833 - Zimlovisertib)

TargetPrimary Target IC50 (nM)Off-Target Kinase% Inhibition @ 200 nM
IRAK40.2 (cell-based)[1][2]Multiple Kinases (278 panel)Data not fully disclosed, but described as "highly selective"[1][3]
hERG-hERG25% inhibition @ 100 µM[1]

PF-06650833 (Zimlovisertib) is a potent and selective IRAK4 inhibitor.[1][3] A kinome selectivity profile against 278 kinases showed approximately 100% inhibition of IRAK4 at a 200 nM concentration.[1] The compound showed minimal inhibition of most other kinases, indicating a high degree of selectivity.[1][3] Notably, it exhibited weak inhibition of the hERG channel, a critical consideration for cardiac safety.[1]

Table 2: Off-Target Profile of an FGFR Inhibitor (Example: AZD4547)

TargetPrimary Target IC50 (nM)Off-Target KinaseIC50 (nM) or note
FGFR10.2[4]FGFR4165[4]
FGFR22.5[4]KDR (VEGFR2)No evidence of anti-KDR effects at efficacious doses[5]
FGFR31.8[4]Other kinasesDescribed as a "selective inhibitor of FGFR1, 2, and 3"[5]

AZD4547 is a selective inhibitor of the FGFR family of receptor tyrosine kinases.[5] It demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4.[4] Importantly, at therapeutic concentrations, AZD4547 does not show significant inhibition of KDR (VEGFR2), a common off-target for many kinase inhibitors that can lead to cardiovascular side effects.[5]

Table 3: Off-Target Profile of a CDK Inhibitor (Example: AT7519)

TargetPrimary Target IC50 (nM)Off-Target KinaseIC50 (nM)
CDK1/cyclin B190[6]GSK3β89[6][7]
CDK2/cyclin A44[6]Other non-CDK kinasesInactive[6]
CDK4/cyclin D167[6]
CDK5/p2518[6]
CDK6/cyclin D3660[6]
CDK9/cyclin T1<10

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[6][8] While demonstrating broad activity across the CDK family, it shows notable selectivity against a panel of non-CDK kinases, with the exception of Glycogen Synthase Kinase 3 beta (GSK3β).[6][7] This off-target activity should be considered in the interpretation of its biological effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of off-target assessment data. Below are summaries of key experimental protocols.

Kinase Selectivity Profiling (KINOMEscan®)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After incubation, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. The results are typically expressed as a percentage of the control (vehicle-treated) sample.[9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify and quantify the engagement of a ligand with its protein target within a cellular environment.

Principle: Ligand binding to a protein increases its thermal stability. By subjecting cells or cell lysates to a temperature gradient and measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct binding to the target protein.

Methodology:

  • Cell Treatment: Cultured cells are treated with the test compound or vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[11][12]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.

  • MTT Incubation: MTT solution is added to each well and incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of off-target effects.

G Experimental Workflow for Off-Target Profiling cluster_0 Compound Synthesis cluster_1 Primary Target Engagement cluster_2 Broad Off-Target Screening cluster_3 Functional Assessment of Off-Targets This compound derivative This compound derivative Biochemical Assay (e.g., Radiometric) Biochemical Assay (e.g., Radiometric) This compound derivative->Biochemical Assay (e.g., Radiometric) Cellular Assay (e.g., CETSA) Cellular Assay (e.g., CETSA) Biochemical Assay (e.g., Radiometric)->Cellular Assay (e.g., CETSA) Kinome-wide Scan (e.g., KINOMEscan) Kinome-wide Scan (e.g., KINOMEscan) Cellular Assay (e.g., CETSA)->Kinome-wide Scan (e.g., KINOMEscan) Cell-based Assays (e.g., MTT, Western Blot) Cell-based Assays (e.g., MTT, Western Blot) Kinome-wide Scan (e.g., KINOMEscan)->Cell-based Assays (e.g., MTT, Western Blot) In vivo Toxicity Studies In vivo Toxicity Studies Cell-based Assays (e.g., MTT, Western Blot)->In vivo Toxicity Studies

Workflow for assessing off-target effects.

G Simplified Signaling Pathways of Key Off-Targets cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Regulation cluster_2 Inflammatory Response Growth Factor Growth Factor RTK (e.g., VEGFR) RTK (e.g., VEGFR) Growth Factor->RTK (e.g., VEGFR) PI3K/Akt Pathway PI3K/Akt Pathway RTK (e.g., VEGFR)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway RTK (e.g., VEGFR)->RAS/MAPK Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation RAS/MAPK Pathway->Cell Survival & Proliferation CDKs CDKs Rb Phosphorylation Rb Phosphorylation CDKs->Rb Phosphorylation G1/S Transition G1/S Transition Rb Phosphorylation->G1/S Transition TLR/IL-1R TLR/IL-1R IRAK4 IRAK4 TLR/IL-1R->IRAK4 NF-kB Activation NF-kB Activation IRAK4->NF-kB Activation Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production

Overview of key signaling pathways.

Conclusion

The assessment of off-target effects is a critical component of preclinical drug development. For kinase inhibitors derived from the this compound scaffold, a comprehensive understanding of their selectivity profile allows for a more accurate prediction of their therapeutic window and potential toxicities. The data and protocols presented in this guide offer a framework for the systematic evaluation of these compounds, facilitating the identification of candidates with the most promising safety and efficacy profiles for further clinical investigation. Continuous efforts to obtain and share comprehensive kinome-wide selectivity data will further enhance our ability to design safer and more effective targeted therapies.

References

A Comparative Guide to Novel Pyrazole Derivatives and Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous established drugs.[1][2] Recently, a new wave of pyrazole derivatives has emerged, demonstrating promising activity against a range of therapeutic targets. This guide provides an objective comparison of these novel compounds against existing therapeutic agents, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.

Section 1: Performance Comparison of Anti-Inflammatory Agents

Novel pyrazole derivatives continue to show significant potential as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy.[2][3][4][5] The following table summarizes the in vitro inhibitory activity of new pyrazole compounds compared to the established COX-2 inhibitor, Celecoxib.

Data Presentation: COX-2 Inhibition

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-1/COX-2~15 µM~0.04 µM~375[6]
New Pyrazole Derivative 2a COX-2-19.87 nM-[3]
New Pyrazole Derivative 3b COX-2-39.43 nM22.21[3]
New Pyrazole Derivative 5f COX-2-1.50 µM9.56[4]
New Pyrazole Derivative 6f COX-2-1.15 µM8.31[4]
New Pyrazole-Thiazolidinone 16a COX-2--134.6[7]
New Pyrazole-Thiazolidinone 18f COX-2--42.13[7]

Note: IC50 values and selectivity indices are sourced from multiple publications and may have been determined under slightly different experimental conditions.

Section 2: Performance Comparison of Anti-Cancer Agents

The versatility of the pyrazole scaffold is evident in its application to oncology. Novel derivatives are being developed as potent kinase inhibitors, targeting key signaling pathways involved in cancer progression.[8][9][10] This section compares the in vitro activity of new pyrazole-based kinase inhibitors with the multi-kinase inhibitor, Regorafenib.

Data Presentation: Kinase Inhibition

CompoundTarget Kinase(s)IC50Reference
Regorafenib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-113 nM, 4.2 nM, 46 nM, 22 nM, 7 nM, 1.5 nM, 2.5 nM[10][11]
New Pyrazole Derivative 6 AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ>94% inhibition at 100 µM[8][9]
New Pyrazole Derivative P-6 Aurora-A kinase0.11 µM[12]
New Pyrazole Derivative 5 CDK20.56 µM[13]
New Pyrazole Derivative 6 CDK20.46 µM[13]
New Pyrazole Derivative 11 CDK20.45 µM[13]
New Pyrazolyl-Thiazole 16a EGFR, HER-20.043 µM, 0.032 µM[7]
New Pyrazolyl-Thiazole 18c EGFR, HER-20.226 µM, 0.144 µM[7]

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of novel pyrazole derivatives against various cancer cell lines.

CompoundCell LineIC50Reference
New Pyrazole Derivative P-6 HCT 116, MCF-70.37–0.44 µM[12]
New Pyrazole Derivative 5 HepG2, MCF-713.14 µM, 8.03 µM[13]
New Pyrazolyl-Thiazolidinone 16a MCF-7, A5490.73 µM, 1.64 µM[7]
New Pyrazolyl-Thiazolidinone 18f MCF-7, A5496.25 µM, 14.3 µM[7]
New Pyrazole Derivative 4 A549, HCT116, HepG2, MCF-75.50 µM, 9.77 µM, 7.12 µM, 7.85 µM[14]

Section 3: Comparison with Non-Pyrazole Therapeutic Agents

To provide a broader context, this section includes data on Mavacamten, a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy. While its mechanism is distinct from the pyrazole derivatives highlighted, it serves as an example of a targeted therapeutic against a specific protein.

Data Presentation: Myosin Inhibition

CompoundTargetIC50Reference
Mavacamten Cardiac Myosin ATPase0.473 µM (bovine cardiac)[15]
Mavacamten Cardiac Myosin ATPase0.71 µM (human)[15]

Section 4: Experimental Protocols

Detailed and reproducible methodologies are critical for the objective evaluation of therapeutic candidates. This section provides protocols for the key in vitro assays cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of COX-1 and COX-2 enzymes by measuring the fluorescence of a probe that reacts with prostaglandin G2, an intermediate product of the COX reaction.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-1 and COX-2 enzymes

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute it with COX Assay Buffer.

  • In a 96-well plate, add 10 µl of the diluted test inhibitor to the sample wells. For the enzyme control, add 10 µl of Assay Buffer. For the inhibitor control, add a known COX inhibitor like Celecoxib.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.

  • Add 10 µl of either COX-1 or COX-2 enzyme solution to the respective wells.

  • Incubate the plate at 25°C for 5-10 minutes.

  • Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100.

  • IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.[16][17]

In Vitro Kinase Assay (Radiometric or TR-FRET)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The principle involves quantifying the phosphorylation of a substrate by the kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, CDK2)

  • Kinase buffer

  • Substrate (peptide or protein)

  • ATP ([γ-32P]ATP for radiometric assay or unlabeled ATP for TR-FRET)

  • Test compounds and reference inhibitor

  • Detection reagents (e.g., anti-phospho-specific antibody labeled with a fluorophore for TR-FRET)

  • Microplate (e.g., 96-well or 384-well)

  • Detection instrument (scintillation counter for radiometric assay or plate reader capable of TR-FRET)

Procedure (General):

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a microplate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detect the phosphorylated substrate.

    • Radiometric Assay: The amount of 32P incorporated into the substrate is quantified using a scintillation counter.

    • TR-FRET Assay: A terbium-labeled anti-phospho-specific antibody and a fluorescent acceptor are added. The FRET signal, proportional to the amount of phosphorylated substrate, is measured.[18][19][20]

  • Calculate the percent inhibition and determine the IC50 value as described for the COX inhibition assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Test compounds and reference drug (e.g., Doxorubicin)

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium containing the test compound.

  • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

  • IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[21][22][23][24]

Section 5: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanisms. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Celecoxib Celecoxib & New Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition

Caption: Selective Inhibition of the COX-2 Pathway by Pyrazole Derivatives.

Kinase_Inhibitor_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Regorafenib Regorafenib & New Pyrazole Derivatives Regorafenib->RTK Inhibition Regorafenib->RAF Inhibition

Caption: Inhibition of Pro-Cancerous Kinase Signaling by Pyrazole Derivatives.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Pyrazole Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (4h) Viable cells form formazan MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for Determining Antiproliferative Activity using the MTT Assay.

References

Safety Operating Guide

Proper Disposal of 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 4058-91-7) in a laboratory setting.[1][2] Professionals in research, development, and scientific fields must adhere to these procedures to ensure safety and regulatory compliance.

Hazard Profile and Waste Classification

Based on analogous compounds, the hazard classifications for this compound are likely to include:

  • Acute Toxicity, Oral

  • Skin Irritation

  • Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System

Due to these potential hazards, this compound and its empty containers must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is a violation of environmental regulations and poses a significant safety risk.[3][4][5]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 4058-91-7[1][2]
Molecular Formula C5H7N3O2[1][2]
Molecular Weight 141.13 g/mol [1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it. This should be part of your laboratory's established waste management plan.

  • Solid Waste:

    • Collect waste powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a clearly labeled, sealable container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container.

    • Do not mix this waste with other solvent streams unless you have confirmed their compatibility.

  • Sharps Waste:

    • Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

Step 3: Container Management

Properly managing waste containers is a key aspect of laboratory safety and regulatory compliance.[3]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound."

    • Indicate the approximate concentration and any solvents present.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container securely closed except when adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][6]

    • Ensure the SAA is in a well-ventilated area and away from incompatible materials.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the first rinseate as hazardous waste in your designated liquid waste container.

  • Subsequent rinses may be collected as well, depending on local regulations.

  • After rinsing, deface the original label and dispose of the container as solid hazardous waste.

Step 5: Arranging for Waste Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any necessary waste manifests or forms provided by EHS.

  • Do Not Accumulate: Do not accumulate large quantities of waste. Adhere to the volume and time limits for SAAs as defined by the EPA and your local authorities.[6][7]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store Container in Satellite Accumulation Area (SAA) D->F E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Transfer to Authorized Waste Handler I->J

Caption: Disposal Workflow Diagram

G Decision Logic for Waste Characterization A Is the material This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow Standard Non-Hazardous Waste Protocol A->C No

Caption: Waste Characterization Logic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.